5-Adamantyl-IAA
Description
The exact mass of the compound 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid is 309.172878976 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXUUNCRVEHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244426-40-0 | |
| Record name | 5-Adamantyl-IAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Potent Mechanism of 5-Adamantyl-IAA: A Technical Guide for Advanced Protein Knockdown
For Immediate Release
In the dynamic landscape of cellular biology and drug development, the ability to precisely and efficiently control protein levels is paramount. The second-generation auxin-inducible degron (AID2) system has emerged as a revolutionary tool for rapid and reversible protein degradation. At the heart of this enhanced system lies 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), a synthetic auxin analogue engineered for superior performance. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: A High-Affinity Handshake for Targeted Degradation
The primary mechanism of action of this compound is its exceptionally high binding affinity to a specifically mutated F-box protein TIR1, the substrate receptor component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This synthetic auxin-receptor pair was developed using a "bump-and-hole" strategy. The bulky adamantyl group of this compound (the "bump") fits into a complementary engineered cavity ("the hole") in the auxin-binding pocket of TIR1. This modification involves the substitution of a key amino acid, typically phenylalanine at position 79 in Arabidopsis thaliana TIR1 (AtTIR1-F79A or F79G) or the corresponding phenylalanine at position 74 in Oryza sativa TIR1 (OsTIR1-F74A).
This engineered interaction is the cornerstone of the AID2 system's efficacy. In the presence of picomolar concentrations of this compound, the mutated TIR1 protein binds to it, inducing a conformational change that promotes the recruitment of a target protein fused with an auxin-inducible degron (AID) tag, typically derived from an Aux/IAA protein.[1] This ternary complex formation (mutant TIR1-5-Adamantyl-IAA-AID-tagged protein) triggers the E3 ubiquitin ligase activity of the SCF complex, leading to the polyubiquitination of the target protein. Subsequently, the polyubiquitinated protein is recognized and rapidly degraded by the 26S proteasome.
The key advantage of the this compound and mutant TIR1 pair is its orthogonality and sensitivity. The mutant TIR1 has a significantly reduced affinity for natural auxins, preventing off-target effects, while this compound does not bind effectively to the wild-type TIR1. This specificity, coupled with the high affinity of the engineered pair, allows for precise control of protein degradation at concentrations up to 10,000-fold lower than the natural auxin IAA required for the original AID system.[1][2]
Signaling Pathway of the AID2 System with this compound
The signaling cascade of the AID2 system initiated by this compound is a streamlined process that hijacks the cell's natural protein degradation machinery. The workflow can be visualized as a linear progression from signal input (addition of this compound) to the final output (degradation of the target protein).
Quantitative Data Summary
The enhanced efficacy of this compound in the AID2 system is substantiated by significant improvements in binding affinity and effective concentration compared to the conventional AID system.
| Parameter | This compound with Mutant TIR1 (AID2) | Natural Auxin (IAA) with Wild-Type TIR1 (AID) | Fold Improvement | Reference |
| Effective Concentration | Picomolar (pM) range | Micromolar (µM) range | ~10,000x lower | [1][2] |
| Relative Binding Affinity | Super-strong | Standard | ~1,000-10,000x stronger | [1][2] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for this compound-dependent Interaction
This protocol outlines the procedure to verify the specific interaction between a mutant TIR1 and an Aux/IAA protein in the presence of this compound.
1. Plasmid Construction:
-
Bait Plasmid: Clone the coding sequence of the mutant TIR1 (e.g., AtTIR1-F79A) into a Y2H bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD), such as LexA.
-
Prey Plasmid: Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or IAA7) into a Y2H prey vector (e.g., pGADT7) containing a transcriptional activation domain (AD), such as GAL4 AD.
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., Y2HGold or AH109) with the bait and prey plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids. Incubate at 30°C for 2-3 days until colonies appear.
3. Interaction Assay:
-
Prepare a dilution series of this compound in DMSO.
-
Inoculate single colonies from the SD/-Trp/-Leu plate into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.
-
Spot serial dilutions of the yeast culture onto selective media:
-
Control: SD/-Trp/-Leu
-
High Stringency Selection: SD/-Trp/-Leu/-His/-Ade containing various concentrations of this compound (e.g., 0 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM) and X-α-Gal for colorimetric selection.
-
-
Incubate the plates at 30°C for 3-5 days and observe for growth and blue color development.
4. Expected Results:
-
Yeast will only grow on the high-stringency selective media, and the colonies will turn blue in the presence of this compound, indicating a positive interaction between the mutant TIR1 and the Aux/IAA protein. The intensity of growth and color will be dependent on the concentration of this compound.
In Vivo Protein Degradation Assay in Saccharomyces cerevisiae
This protocol describes how to assess the this compound-induced degradation of a target protein in yeast.
1. Strain Construction:
-
Construct a yeast strain that constitutively expresses the mutant OsTIR1-F74A. This can be achieved by integrating the expression cassette into a stable locus in the yeast genome.
-
In this strain, endogenously tag the protein of interest (POI) with an AID tag (e.g., mini-AID or mIAA7) and a fluorescent marker (e.g., GFP) or an epitope tag (e.g., V5) at either the N- or C-terminus using homologous recombination.
2. Protein Degradation Experiment:
-
Grow the engineered yeast strain in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase (OD600 ≈ 0.5-0.8).
-
Split the culture into multiple flasks. Add this compound to the treatment flasks to a final concentration of 100 nM. Add an equivalent volume of the vehicle (DMSO) to the control flask.
-
Collect cell pellets at various time points after treatment (e.g., 0, 15, 30, 60, 90, and 120 minutes).
3. Analysis of Protein Levels:
-
Western Blotting: Prepare total protein extracts from the collected cell pellets. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag (e.g., anti-GFP or anti-V5). Use an antibody against a loading control protein (e.g., tubulin) to ensure equal loading.
-
Fluorescence Microscopy: If the target protein is tagged with a fluorescent marker, monitor the fluorescence intensity of the cells at different time points using a fluorescence microscope.
4. Expected Results:
-
A rapid decrease in the protein band intensity on the Western blot or a significant reduction in cellular fluorescence will be observed in the this compound-treated samples compared to the control, demonstrating efficient degradation of the target protein.
Conclusion
This compound represents a significant advancement in chemical biology, providing researchers with a highly potent and specific tool for conditional protein depletion. Its mechanism of action, centered on the high-affinity interaction with an engineered TIR1 receptor, underpins the superior performance of the AID2 system. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation and understanding of this powerful technology in diverse research and development applications.
References
The Advent of a High-Affinity Synthetic Auxin: A Technical Guide to 5-Adamantyl-indole-3-acetic Acid
A potent, synthetic derivative of indole-3-acetic acid (IAA), 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA), has emerged as a key tool in molecular biology, particularly for its role in the advanced Auxin-Inducible Degron (AID2) system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5-Ad-IAA, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
5-Adamantyl-indole-3-acetic acid was developed as a high-affinity ligand for an engineered auxin receptor as part of the second-generation Auxin-Inducible Degron (AID2) system. The natural plant hormone auxin, IAA, mediates the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Aux/IAA transcriptional repressors, leading to the degradation of the latter. The AID system co-opts this pathway for targeted protein degradation in non-plant systems.
The development of 5-Ad-IAA was driven by the need to create a "bump-and-hole" strategy, where a sterically bulky synthetic auxin analog (the "bump") is designed to fit into a correspondingly engineered cavity (the "hole") in the auxin-binding pocket of a mutant TIR1 receptor. This orthogonal ligand-receptor pair allows for precise and highly efficient induction of protein degradation at concentrations far lower than those required for natural auxin, minimizing off-target effects.
Researchers, through a screening of various 5-substituted IAA analogs, identified the adamantyl group as a particularly effective bulky substituent. This led to the discovery of 5-Ad-IAA as a "super-strong" synthetic auxin for the engineered TIR1 receptor.[1] Key publications, such as Yamada et al. (2018) in Plant and Cell Physiology, detail the screening process and the remarkable affinity of this synthetic pair.[2]
Synthesis of 5-Adamantyl-indole-3-acetic Acid
While a definitive, publicly available, step-by-step protocol for the synthesis of 5-Adamantyl-indole-3-acetic acid is not detailed in the primary literature, the synthesis can be inferred from established methods for the preparation of 5-substituted indole (B1671886) derivatives. The synthesis likely proceeds in two main stages: the introduction of the adamantyl group at the 5-position of the indole ring, followed by the addition of the acetic acid side chain at the 3-position.
Two plausible synthetic routes for the formation of the 5-adamantyl-indole intermediate are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.
Suzuki-Miyaura Coupling Approach
This widely used cross-coupling reaction would involve the palladium-catalyzed reaction of a 5-haloindole (e.g., 5-bromoindole) with an adamantylboronic acid derivative.
Plausible Suzuki-Miyaura coupling for 5-adamantyl-indole synthesis.
Friedel-Crafts Alkylation Approach
This classic electrophilic aromatic substitution could be employed by reacting indole with an activated adamantyl electrophile, such as 1-bromoadamantane, in the presence of a Lewis acid catalyst.
Potential Friedel-Crafts alkylation for 5-adamantyl-indole synthesis.
Addition of the Acetic Acid Side Chain
Once the 5-adamantyl-indole intermediate is obtained, the acetic acid moiety can be introduced at the 3-position through various established methods, such as the Japp-Klingemann reaction or by reaction with ethyl diazoacetate followed by hydrolysis.
Biological Activity and Quantitative Data
The primary biological function of 5-Adamantyl-indole-3-acetic acid is to act as a high-affinity ligand for engineered TIR1 receptors in the AID2 system. This enhanced affinity allows for the induction of protein degradation at significantly lower concentrations compared to natural auxin.
| Compound | Receptor | Relative Concentration for Interaction | Reference |
| cvxIAA (5-(3-methoxyphenyl)-IAA) | TIR1F79G | 1 | Yamada et al., 2018 |
| 5-Adamantyl-IAA | TIR1F79G | 1/1,000 | Yamada et al., 2018 |
| cvxIAA (5-(3-methoxyphenyl)-IAA) | TIR1F79A | 1 | Yamada et al., 2018 |
| This compound | TIR1F79A | 1/10,000 | Yamada et al., 2018 |
Table 1: Relative concentrations of synthetic auxins required to mediate the interaction between engineered TIR1 receptors and Aux/IAA proteins in a yeast two-hybrid system.[2]
While extensive quantitative data on the in planta effects of this compound are not yet widely available, its high affinity for the engineered receptor suggests it would be a potent regulator of auxin-responsive pathways in plants expressing the corresponding modified TIR1. It is important to note that in wild-type plants, its activity may differ from that of natural IAA due to the steric bulk of the adamantyl group potentially affecting interactions with native auxin receptors and transport proteins.
Experimental Protocols
General Protocol for Auxin-Induced Protein Degradation (AID2 System)
This protocol provides a general workflow for utilizing 5-Ad-IAA to induce the degradation of a target protein fused with an auxin-inducible degron (AID) tag in cells expressing a modified TIR1 receptor.
References
5-Adamantyl-IAA: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties to the molecule, most notably enhanced stability and specific biological activity.[1] This makes it a valuable tool in chemical biology, particularly for its application in the auxin-inducible degron (AID) system for targeted protein degradation.[2][3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and a visualization of its mechanism of action.
Chemical Properties
This compound is a white to light yellow crystalline powder.[1][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃NO₂ | [4][5] |
| Molecular Weight | 309.41 g/mol | [4][5] |
| CAS Number | 2244426-40-0 | [4][5] |
| Appearance | White to Light yellow powder/crystal | [1][4] |
| Purity | >98.0% (HPLC) | [4][6] |
| Melting Point | 178 °C (decomposition) | [6][7] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage Conditions | 2 - 8 °C | [1] |
Synonyms:
Stability Profile
A key advantage of this compound is its enhanced chemical stability compared to natural auxins and other synthetic analogs like 1-naphthaleneacetic acid (NAA).[1][2] The bulky adamantyl group is thought to protect the indole ring from degradation.[1]
| Stability Aspect | Observations | Source(s) |
| General Chemical Stability | More chemically stable than NAA. The adamantyl group enhances stability and bioactivity, suggesting reduced degradation. | [1][2] |
| Room Temperature Stability | No loss of activity observed after incubation at room temperature for 7 days. | [2] |
| Storage Stability | Recommended storage at 2 - 8 °C. Stock solutions in DMSO can be stored at -20 °C. | [1][2] |
| Sensitivity | Noted to be air and heat sensitive. | [7] |
While qualitative data strongly suggests enhanced stability, detailed quantitative studies on the degradation kinetics of this compound under various pH, temperature, and photolytic conditions are not extensively available in the public domain. Such studies would be crucial for formulation development and defining optimal storage and handling procedures.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported in the literature.[2] While a detailed, step-by-step protocol is proprietary to the cited research, the general methodology can be outlined as a multi-step organic synthesis. The process likely involves the coupling of an adamantyl group to an indole precursor followed by the introduction of the acetic acid side chain. One publication indicates the synthesis was carried out "essentially as described previously" in a referenced article, suggesting a reproducible method exists.[2] Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) to confirm its structure and purity.[2]
Preparation of Stock Solutions
For in vitro and in vivo experiments, this compound is typically dissolved in an organic solvent.
-
Protocol:
Stability-Indicating Assay (General Protocol)
A stability-indicating assay is crucial for determining the shelf-life and degradation profile of a compound. A high-performance liquid chromatography (HPLC) based method is the standard approach.
-
Objective: To develop a validated HPLC method that can separate and quantify this compound from its potential degradation products.
-
Methodology Outline:
-
Method Development:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.
-
Oxidative Degradation: Treat with hydrogen peroxide.
-
Thermal Degradation: Expose the solid and solutions to high temperatures.
-
Photodegradation: Expose solutions to UV and visible light.
-
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the intact this compound peak from all degradation product peaks.
-
-
Mechanism of Action in the Auxin-Inducible Degron (AID) System
This compound is a key component of the improved AID2 system, a powerful tool for inducing rapid and specific degradation of a target protein.[3] This system utilizes a "bump-and-hole" strategy, where the bulky adamantyl group ("bump") of this compound fits into a correspondingly engineered cavity ("hole") in the auxin-binding pocket of the TIR1 E3 ubiquitin ligase receptor.[8] This engineered interaction is highly specific and occurs at concentrations significantly lower than those required for the natural auxin-TIR1 interaction.[9]
The diagram above illustrates the workflow of the AID2 system. The protein of interest is tagged with an AID degron. In the presence of this compound, the engineered TIR1 component of the SCF E3 ubiquitin ligase complex binds to the AID tag, leading to polyubiquitination and subsequent degradation of the fusion protein by the proteasome.
Conclusion
This compound represents a significant advancement in chemical biology tools, offering enhanced stability and specificity for applications such as the auxin-inducible degron system. Its robust chemical nature and potent, specific biological activity make it an invaluable molecule for researchers studying protein function in a variety of biological systems. Further detailed studies on its stability under a wider range of conditions will be beneficial for its broader application and formulation into more complex experimental and potentially therapeutic modalities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C20H23NO2 | CID 154703793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2244426-40-0 | TCI AMERICA [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
5-Adamantyl-IAA: A High-Affinity Synthetic Auxin for Precise Control of Protein Degradation
An In-depth Technical Guide on the Role of 5-Adamantyl-IAA in Auxin Biology and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.
Introduction
5-Adamantyl-indole-3-acetic acid (this compound) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Its defining feature is a bulky adamantyl group attached to the fifth position of the indole (B1671886) ring. This modification dramatically enhances its binding affinity and specificity for engineered auxin receptors, making it a powerful tool for chemical biology and biotechnology.[1] Primarily, this compound is a key component of the second-generation Auxin-Inducible Degron (AID2) system, a technology that allows for the rapid and specific degradation of targeted proteins in a wide range of organisms.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying auxin signaling, and detailed protocols for its use.
Core Mechanism: The Engineered Auxin-TIR1 Co-Receptor System
The canonical auxin signaling pathway in plants involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.
The development of this compound is based on a "bump-and-hole" strategy. The bulky adamantyl group (the "bump") prevents it from fitting into the auxin-binding pocket of the wild-type TIR1 receptor. However, a corresponding "hole" can be created in the TIR1 pocket through site-directed mutagenesis. Specifically, substituting the phenylalanine at position 79 with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A) in Arabidopsis thaliana TIR1 (AtTIR1) or the equivalent F74A mutation in Oryza sativa TIR1 (OsTIR1) creates a complementary pocket for this compound.[2][4]
This engineered auxin-receptor pair, this compound and TIR1(F79A) or OsTIR1(F74A), exhibits exceptionally high binding affinity, with interactions observed at picomolar concentrations.[2][4] This affinity is reported to be up to 10,000-fold stronger than the interaction between natural IAA and wild-type TIR1.[2][4] This high affinity and specificity form the basis of the AID2 system, allowing for the induction of protein degradation at much lower and less toxic concentrations of the synthetic auxin.[2]
Quantitative Data on this compound Activity
The following table summarizes the semi-quantitative data available for the activity of this compound in inducing the interaction between engineered TIR1 receptors and Aux/IAA proteins. While a precise dissociation constant (Kd) is not consistently reported in the literature, the effective concentrations in various assays provide a strong indication of its potency.
| Engineered Receptor | Assay Type | Effective Concentration of this compound | Fold Increase in Sensitivity (vs. IAA/WT TIR1) | Reference |
| AtTIR1(F79G) | Yeast Two-Hybrid | ~1 nM | 1,000-fold | [4] |
| AtTIR1(F79A) | Yeast Two-Hybrid | 10 pM | 10,000-fold | [2][4] |
| OsTIR1(F74A) | Auxin-Inducible Degron (in S. pombe) | 100 nM for effective degradation | Significantly lower than NAA with WT OsTIR1 | [3] |
| AtTIR1(F79A) | In Vitro Pull-Down | Effective at lower concentrations than IAA/WT TIR1 | ~100-fold stronger interaction | [5] |
Signaling Pathways and Experimental Workflows
Canonical Auxin Signaling Pathway
Caption: The canonical auxin signaling pathway in the nucleus.
Engineered AID2 System with this compound
Caption: Mechanism of the AID2 system using this compound.
Experimental Workflow: Yeast Two-Hybrid Assay
Caption: Workflow for a Yeast Two-Hybrid assay to test protein interactions.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
This protocol is a representative method for assessing the interaction between an engineered TIR1 protein and an Aux/IAA protein in the presence of this compound.
1. Plasmid Construction:
-
Clone the coding sequence of the engineered TIR1 (e.g., AtTIR1 F79A) into a LexA DNA-binding domain (DBD) vector (bait).
-
Clone the coding sequence of the Aux/IAA protein of interest into a B42 activation domain (AD) vector (prey).
2. Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., EGY48) using the lithium acetate/polyethylene glycol method.
-
Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
3. Interaction Assay:
-
Inoculate single colonies into liquid SD medium lacking leucine and tryptophan and grow overnight.
-
Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound dilutions to the yeast cultures to achieve final concentrations ranging from picomolar to micromolar. Include a no-auxin control.
-
Incubate the cultures for a defined period (e.g., 4-6 hours).
4. Reporter Gene Assay (β-galactosidase):
-
Harvest the yeast cells and perform a quantitative liquid β-galactosidase assay using a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).
-
Measure the absorbance at the appropriate wavelength to quantify reporter gene activity.
-
Normalize the results to the cell density.
In Vitro Pull-Down Assay
This protocol outlines a method to confirm the direct interaction between TIR1 and an Aux/IAA protein mediated by this compound.
1. Protein Expression and Purification:
-
Express and purify a tagged version of the engineered TIR1 protein (e.g., His-tagged TIR1(F79A)) from an appropriate expression system (e.g., E. coli or insect cells).
-
Express and purify a tagged version of the Aux/IAA protein or a domain thereof (e.g., GST-tagged Aux/IAA Domain II) from E. coli.
2. Binding Reaction:
-
Immobilize the GST-tagged Aux/IAA protein on glutathione-sepharose beads.
-
Prepare a series of binding reactions containing the immobilized Aux/IAA, the purified His-tagged TIR1(F79A), and varying concentrations of this compound (from picomolar to micromolar). Include a no-auxin control.
-
Incubate the reactions at 4°C with gentle rotation for 1-2 hours to allow for protein binding.
3. Washing and Elution:
-
Wash the beads several times with a suitable wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using an elution buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-His antibody to detect the presence of the pulled-down TIR1(F79A) protein.
-
Quantify the band intensities to determine the relative amount of TIR1(F79A) that interacted with the Aux/IAA protein at different this compound concentrations.
Root Growth Inhibition Assay in Arabidopsis thaliana
This assay is used to assess the biological activity of this compound in plants expressing the engineered TIR1 receptor.
1. Plant Material and Growth Conditions:
-
Use Arabidopsis thaliana seedlings that are wild-type and a transgenic line expressing the engineered TIR1(F79G or F79A) receptor.
-
Sterilize seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.
-
Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber under controlled conditions.
2. Treatment with this compound:
-
After a few days of growth (e.g., 4-5 days), transfer the seedlings to new MS agar plates containing a range of concentrations of this compound (e.g., from picomolar to micromolar). Include a solvent control (e.g., DMSO).
-
Continue to grow the seedlings vertically.
3. Data Collection and Analysis:
-
After a set period of growth on the treatment plates (e.g., 3-5 days), photograph the plates.
-
Measure the length of the primary root using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
-
Compare the dose-response curves for the wild-type and transgenic lines to determine the specific effect of this compound on the engineered receptor system.
Role in Auxin Biology and Broader Applications
While the primary application of this compound is within the engineered AID2 system, its development and use have significant implications for auxin biology research:
-
Dissecting Auxin Signaling: The high specificity of the this compound/TIR1(F79A) pair allows for the orthogonal control of auxin signaling, enabling researchers to study the effects of activating this pathway at specific times and in specific tissues without perturbing the endogenous auxin system.
-
Functional Genomics: The AID2 system, powered by this compound, is a powerful tool for creating conditional knockdowns of essential proteins in a variety of organisms, from yeast to mammalian cells and plants. This facilitates the study of gene function with high temporal resolution.[2]
-
Drug Development: The principles of the "bump-and-hole" strategy and the development of highly specific small molecule-protein interactions can be applied to drug development for targeting specific protein isoforms or mutants.
-
Agriculture: In principle, the specific activation of auxin responses in plants expressing an engineered receptor could be used to modulate plant growth and development in a controlled manner, for example, to enhance root formation or fruit set.[1]
Conclusion
This compound represents a significant advancement in chemical biology, providing researchers with an exceptionally potent and specific tool to manipulate a key biological signaling pathway. Its role in the AID2 system has revolutionized the study of protein function by enabling rapid and reversible protein degradation. The continued exploration of this and similar synthetic auxin analogs will undoubtedly lead to further insights into the complexities of auxin biology and open new avenues for biotechnological and therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Whitepaper: The Adamantyl Group: A Cornerstone of Bioactivity in 5-Adamantyl-IAA for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthetic auxin, 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), has emerged as a pivotal tool in chemical biology, particularly for the precise control of protein levels through the second-generation Auxin-Inducible Degron (AID2) system. This technical guide delves into the critical role of the adamantyl moiety in defining the compound's potent and specific bioactivity. We explore how the unique physicochemical properties of the adamantyl group—namely its steric bulk and lipophilicity—are harnessed in a "bump-and-hole" strategy to create a highly specific, orthogonal interaction with an engineered TIR1 E3 ubiquitin ligase receptor. This interaction, which occurs at picomolar concentrations, is up to 1000-fold stronger than that of natural auxin with its receptor, enabling rapid and efficient degradation of target proteins at concentrations that mitigate off-target effects.[1] This paper will detail the underlying signaling pathways, present comparative bioactivity data, and provide key experimental protocols relevant to the application of this compound.
Introduction: The Evolution of Auxin-Based Protein Degradation
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[2][3] The natural auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[4][5] This binding event promotes the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating gene expression.[6]
This elegant degradation mechanism was ingeniously co-opted to create the Auxin-Inducible Degron (AID) system, a powerful tool for inducing targeted protein degradation in non-plant cells. However, the original AID system required high concentrations of natural auxins, which could lead to off-target effects. The development of this compound and the corresponding AID2 system represents a significant leap forward, offering enhanced specificity and efficiency.[1][7] At the heart of this improvement is the adamantyl group.
The Adamantyl Group in Medicinal Chemistry
The adamantane (B196018) scaffold is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon.[8] These characteristics have made it a valuable pharmacophore in drug design for several reasons:[9][10]
-
Increased Lipophilicity : The adamantyl group significantly increases the partition coefficient (logP) of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[10][11][12]
-
Steric Bulk : Its defined three-dimensional shape can be used to create highly specific interactions with biological targets or to shield parts of a molecule from metabolic degradation, thereby increasing its half-life.[11][12]
-
Metabolic Stability : The hydrocarbon scaffold of adamantane is chemically inert and resistant to metabolic oxidation, conferring stability to the parent molecule.[10]
-
Scaffold for Pharmacophore Orientation : Its rigid tetrahedral structure allows for the precise spatial arrangement of functional groups to optimize binding with a target receptor.[8][10]
As we will explore, these properties, particularly steric bulk and lipophilicity, are fundamental to the mechanism of action of this compound.
Mechanism of Action: this compound and the AID2 System
The enhanced bioactivity of this compound is realized through a sophisticated "bump-and-hole" strategy, which creates a synthetic ligand-receptor pair that functions orthogonally to endogenous cellular pathways.[13][14]
The Natural Auxin Signaling Pathway
In the canonical pathway, IAA acts as a "molecular glue," stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins. This leads to the degradation of Aux/IAA and the liberation of Auxin Response Factor (ARF) transcription factors, initiating downstream gene expression.
The AID2 System: A "Bump-and-Hole" Approach
The AID2 system improves upon the original by introducing a mutation in the auxin-binding pocket of the TIR1 receptor (e.g., F74A in Oryza sativa TIR1 or F79A in Arabidopsis thaliana TIR1).[1][13] This mutation replaces a bulky phenylalanine with a small alanine, creating a "hole" or cavity in the receptor.[14]
This compound is engineered with a bulky adamantyl group, which acts as the "bump." This adamantyl group perfectly fits into the engineered cavity of the mutant TIR1 receptor, creating a highly stable and specific interaction that does not occur with the wild-type receptor.[14] This enhanced affinity allows this compound to efficiently recruit a target protein (fused to an AID tag) to the mutant SCF-TIR1 complex for degradation, even at picomolar concentrations.[1]
Quantitative Bioactivity Data
The significance of the adamantyl group is most evident in the quantitative comparison of binding affinities and effective concentrations. The engineered pairing of this compound with the mutant TIR1 receptor results in a system that is orders of magnitude more sensitive than the conventional AID system.
| Compound | Receptor | Relative Binding Affinity | Effective Concentration for Degradation | Citation(s) |
| Indole-3-acetic acid (IAA) | Wild-Type TIR1 | 1x (Baseline) | ~100-500 µM | [13] |
| Indole-3-acetic acid (IAA) | Mutant TIR1 (F74A/F79A) | Very Low | Ineffective | [1][14] |
| This compound | Wild-Type TIR1 | Negligible | Ineffective | [1][13] |
| This compound | Mutant TIR1 (F74A/F79A) | ~1000x stronger than IAA/WT TIR1 | ~100 pM - 1 µM | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been previously described.[13] A common synthetic route involves the coupling of an adamantyl group to the indole (B1671886) scaffold, followed by the addition of the acetic acid side chain. A representative approach is a palladium-catalyzed Suzuki or a similar cross-coupling reaction.
Protocol Outline:
-
Starting Materials : 5-bromo-1H-indole and 1-adamantaneboronic acid (or a related adamantylating agent).
-
Step 1: Cross-Coupling : React 5-bromo-1H-indole with 1-adamantaneboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water). The reaction is typically heated to yield 5-(adamantan-1-yl)-1H-indole.
-
Step 2: Gramine (B1672134) Synthesis (or similar) : The resulting 5-adamantyl-indole is subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form the gramine intermediate.
-
Step 3: Side Chain Addition : The gramine intermediate is then reacted with a cyanide source (e.g., KCN) to form an indole-3-acetonitrile.
-
Step 4: Hydrolysis : The nitrile group is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final product, 2-(5-(adamantan-1-yl)-1H-indol-3-yl)acetic acid (this compound).
-
Purification : The final product is purified using column chromatography or recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.
Protocol: Auxin-Inducible Degradation Assay in Mammalian Cells
This protocol describes a general workflow for testing the degradation of a target protein using the AID2 system.
Detailed Steps:
-
Cell Line Preparation : Establish a cell line that co-expresses the mutant F-box protein (OsTIR1F74A) and the target protein of interest fused to an AID tag (e.g., at the N- or C-terminus).
-
Cell Culture : Culture the cells under standard conditions. Seed the cells in multi-well plates and allow them to grow to 70-80% confluency.
-
Induction of Degradation : Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[13] Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Add the this compound-containing medium to the cells. A vehicle control (DMSO) must be run in parallel.
-
Time-Course Analysis : Harvest cells at various time points after adding the degron ligand (e.g., 0, 30, 60, 120, 240 minutes) to analyze the kinetics of degradation.
-
Protein Extraction and Western Blotting : Prepare total cell lysates.[13] Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., anti-α-tubulin or anti-GAPDH) is essential for normalization.
-
Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[13]
-
Quantification : Analyze the resulting blot images to quantify the decrease in the target protein band intensity relative to the loading control and the time-zero sample.
Conclusion
The adamantyl group is the key structural feature responsible for the exceptional performance of this compound in the AID2 system. By serving as a custom-shaped "bump" for an engineered receptor "hole," it facilitates a highly specific and potent interaction that is orthogonal to the host cell's natural signaling pathways. This allows for rapid, reversible, and dose-dependent control over protein levels with minimal off-target effects. The success of this compound underscores the power of rational design in chemical biology and provides a robust framework for developing other specific molecular tools for biological research and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural and biochemical characterization of the key components of an auxin degradation operon from the rhizosphere bacterium Variovorax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Auxin receptors and plant development: a new signaling paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]
- 7. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 9. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 10. connectsci.au [connectsci.au]
- 11. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Adamantyl-IAA: Solubility, Solvent Compatibility, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of 5-Adamantyl-IAA, a synthetic auxin analog. The data and protocols presented herein are intended to support laboratory use in life sciences research, particularly in the context of the auxin-inducible degron (AID) system.
Core Concepts: Understanding this compound
5-Adamantyl-indole-3-acetic acid (this compound) is a derivative of the natural plant hormone indole-3-acetic acid (IAA). The key structural feature of this synthetic analog is the bulky adamantyl group attached to the indole (B1671886) ring. This modification significantly enhances its binding affinity to engineered F-box proteins, such as TIR1 mutants, making it a highly potent and specific inducer for the AID system. This system allows for the rapid and targeted degradation of proteins of interest in a wide range of eukaryotic cells and organisms.
Data Presentation: Solubility and Solvent Compatibility
The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the available quantitative data on its solubility in common laboratory solvents.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 1 mM | Room Temperature | A stock solution of 1 mM can be prepared and stored in aliquots at -20°C.[1] |
| 1 M Sodium Hydroxide (B78521) (NaOH) | 1 mM | Room Temperature | A stock solution of 1 mM can be prepared and stored at -20°C.[2] |
Experimental Protocols
Preparation of a 1 mM Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 309.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 1 mM solution, 0.3094 mg of this compound is needed. For ease of weighing, it is recommended to prepare a larger volume (e.g., 10 mL, requiring 3.094 mg).
-
Transfer the weighed powder to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[1]
Preparation of a 1 mM Stock Solution in 1 M NaOH
This protocol outlines the preparation of a 1 mM stock solution of this compound using 1 M sodium hydroxide (NaOH).
Materials:
-
This compound powder (Molecular Weight: 309.41 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of 1 M NaOH to dissolve the powder.
-
Once dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.
-
Vortex to ensure homogeneity.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[2]
Mandatory Visualizations
Signaling Pathway of the Auxin-Inducible Degron (AID) System with this compound
The following diagram illustrates the mechanism of action of this compound within the context of the auxin-inducible degron (AID) system for targeted protein degradation.
Caption: this compound mediated protein degradation via the AID system.
Experimental Workflow for Preparing a this compound Stock Solution
This diagram outlines the key steps for the preparation of a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
5-Adamantyl-IAA: An In-Depth Technical Guide to its Applications in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetically engineered derivative of the natural plant hormone indole-3-acetic acid (IAA). The incorporation of a bulky adamantyl group at the 5th position of the indole (B1671886) ring confers unique properties to this molecule, including enhanced stability and significantly increased bioactivity in specific contexts.[1][2] While its direct application as a conventional plant growth regulator in agriculture is still under exploration, this compound has emerged as a powerful tool in chemical biology and plant science research, primarily through its use in the advanced auxin-inducible degron (AID) system for targeted protein degradation.[3][4] This guide provides a comprehensive overview of the applications of this compound, focusing on its mechanism of action, experimental protocols, and its role in dissecting auxin signaling pathways.
Mechanism of Action: A High-Affinity Auxin Analog
The primary mechanism of action for this compound revolves around its interaction with the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] In the presence of auxin, the TIR1/AFB protein, as part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, binds to the Aux/IAA repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4] This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.
The key innovation involving this compound lies in a "bump-and-hole" strategy.[1] Researchers have engineered the auxin-binding pocket of the TIR1 receptor, typically by substituting a phenylalanine residue with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A).[1] This creates a "hole" that accommodates the "bump" of the bulky adamantyl group on this compound. This engineered pairing results in a highly specific and exceptionally strong interaction, with binding affinities reported to be up to 10,000-fold higher than that of natural IAA with the wild-type TIR1 receptor.[1][4]
Data Presentation: Comparative Bioactivity
Quantitative data on the direct dose-dependent effects of this compound on macroscopic plant growth parameters such as root and shoot elongation are not extensively available in public literature. However, its enhanced bioactivity has been well-documented in the context of the auxin-inducible degron system, where it facilitates the interaction between an engineered TIR1 receptor and an Aux/IAA degron-tagged protein. The following tables summarize the comparative concentrations required for effective interaction and subsequent protein degradation.
| Compound | Receptor | System | Effective Concentration | Reference |
| Indole-3-acetic acid (IAA) | Wild-type TIR1 | Natural Auxin Signaling | ~100 nM | [1] |
| This compound | TIR1F79G | Engineered Auxin Signaling (Yeast two-hybrid) | ~100 pM (1,000-fold lower than IAA) | [1] |
| This compound | TIR1F79A | Engineered Auxin Signaling (Yeast two-hybrid) | ~10 pM (10,000-fold lower than IAA) | [1] |
Table 1: Comparative Concentrations for TIR1-Aux/IAA Interaction. This table illustrates the significantly lower concentrations of this compound required to induce the interaction between engineered TIR1 receptors and an Aux/IAA protein in a yeast two-hybrid system compared to natural IAA and the wild-type receptor.
| System | Auxin Ligand | TIR1 Variant | Typical Ligand Concentration | Reference |
| Conventional AID | IAA or 1-NAA | OsTIR1 (wild-type) | 100 - 500 µM | [3][4] |
| AID2 (Improved System) | This compound | OsTIR1F74A | 0.1 - 1 µM (up to 1000-fold lower) | [3][4] |
Table 2: Ligand Concentrations in Auxin-Inducible Degron (AID) Systems. This table compares the typical concentrations of auxin analogs used in the conventional AID system versus the improved AID2 system, highlighting the dramatically increased potency of this compound in conjunction with a mutated TIR1 receptor.
Mandatory Visualization
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Arabidopsis Root Growth Inhibition Assay (Adapted for this compound)
Objective: To assess the dose-dependent effect of this compound on primary root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Murashige and Skoog (MS) medium including vitamins.
-
Sucrose.
-
This compound stock solution in DMSO.
-
Sterile petri dishes, filter paper, and micropore tape.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.05% Tween-20. Rinse the seeds 4-5 times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C and position them vertically.
-
Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, carefully transfer them to fresh MS agar plates containing a range of this compound concentrations. Due to its high potency, a suggested concentration range to test would be from picomolar to low nanomolar (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). A control plate with DMSO equivalent to the highest concentration used should be included.
-
Growth and Measurement: Return the plates to the growth chamber and continue vertical growth for another 3-5 days. Mark the position of the root tip at the time of transfer. After the incubation period, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for this compound-Mediated Protein Interaction
Objective: To confirm the this compound-dependent interaction between an engineered TIR1 receptor and an Aux/IAA protein.
Materials:
-
Yeast strains for Y2H (e.g., AH109 or Y2HGold).
-
Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7).
-
Engineered TIR1 (e.g., AtTIR1F79A) cloned into the bait vector.
-
Aux/IAA protein (or its degron domain) cloned into the prey vector.
-
Yeast transformation reagents.
-
Appropriate synthetic defined (SD) dropout media.
-
X-α-Gal for blue/white screening.
-
This compound stock solution in DMSO.
Methodology:
-
Construct Preparation: Clone the coding sequence of the engineered TIR1 into the bait vector and the Aux/IAA sequence into the prey vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard lithium acetate (B1210297) method.
-
Selection for Transformants: Plate the transformed yeast on SD medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.
-
Interaction Assay:
-
Inoculate single colonies from the SD/-Leu/-Trp plate into liquid SD/-Leu/-Trp medium and grow overnight.
-
Spot serial dilutions of the yeast cultures onto selection plates:
-
Control: SD/-Leu/-Trp
-
Low Stringency: SD/-Leu/-Trp/-His
-
High Stringency: SD/-Leu/-Trp/-His/-Ade
-
-
Prepare multiple sets of selection plates, each containing a different concentration of this compound (e.g., 0, 1 pM, 10 pM, 100 pM, 1 nM). Also include control plates with natural IAA (e.g., 0, 100 nM, 1 µM, 10 µM) for comparison.
-
For colorimetric assay, use plates containing X-α-Gal.
-
-
Analysis: Incubate the plates at 30°C for 3-7 days. Growth on the selective media and/or the development of blue color in the presence of this compound indicates a positive interaction. The lowest concentration of this compound that supports growth indicates the sensitivity of the interaction.
Conclusion
This compound represents a significant advancement in the chemical toolbox for plant biologists and researchers in related fields. Its remarkable potency and specificity, when paired with engineered auxin receptors, have revolutionized the auxin-inducible degron system, allowing for precise temporal and dose-dependent control of protein levels at concentrations that minimize off-target effects. While its direct role in agricultural applications is yet to be fully elucidated, its utility in fundamental research for dissecting complex biological processes is undisputed. The protocols and data presented in this guide offer a foundational understanding for the effective application of this compound in a research setting. Further studies are warranted to explore its broader physiological effects on plant growth and development, which could open new avenues for its application.
References
- 1. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 5-Adamantyl-IAA in Pharmaceutical and Biochemical Research: An In-depth Technical Guide
December 15, 2025
Abstract
5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties, including enhanced stability and bioactivity. This has positioned this compound as a pivotal tool in biochemical research, particularly in the development and application of the second-generation Auxin-Inducible Degron (AID2) system for targeted protein degradation. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and applications in pharmaceutical and biochemical research. We present quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
The ability to selectively deplete a target protein in a rapid and reversible manner is a powerful tool for elucidating protein function and for the development of novel therapeutic strategies. The Auxin-Inducible Degron (AID) system offers such capability by hijacking the auxin signaling pathway from plants. The second-generation AID2 system, which utilizes the synthetic auxin analog this compound in conjunction with an engineered F-box protein TIR1, has emerged as a highly efficient and specific method for targeted protein degradation in a wide range of model organisms, from yeast to mice.[1] This guide will delve into the core aspects of this compound and its application in the revolutionary AID2 system.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder with the molecular formula C₂₀H₂₃NO₂ and a molecular weight of 309.41 g/mol .[2] Its chemical structure is characterized by an indole-3-acetic acid scaffold with an adamantane (B196018) group attached to the 5-position of the indole ring.
| Property | Value | Reference |
| IUPAC Name | 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid | [2] |
| Molecular Formula | C₂₀H₂₃NO₂ | [2] |
| Molecular Weight | 309.41 g/mol | [2] |
| CAS Number | 2244426-40-0 | [2] |
| Appearance | White to light yellow crystal powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Temperature | 2 - 8 °C | [2] |
Mechanism of Action: The AID2 System
The remarkable utility of this compound lies in its central role within the AID2 system, a "bump-and-hole" strategy for achieving high-affinity, specific protein degradation. The core components of this system are:
-
Engineered TIR1 Receptor: The natural auxin receptor, TIR1, is an F-box protein that is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the AID2 system, the TIR1 protein is mutated, typically at the phenylalanine residue at position 79 (F79) in Arabidopsis thaliana TIR1 (AtTIR1) or the corresponding position in orthologs like Oryza sativa TIR1 (OsTIR1 F74).[1] Common mutations are F79G (glycine) or F79A (alanine).[3] This mutation creates a "hole" in the auxin-binding pocket.
-
This compound: The bulky adamantyl group of this compound acts as the "bump" that perfectly fits into the engineered cavity of the mutant TIR1 receptor. This interaction is highly specific, as this compound has a much lower affinity for the wild-type TIR1 receptor.
-
AID degron tag: The protein of interest is genetically tagged with a short peptide sequence called an auxin-inducible degron (AID), typically derived from an Aux/IAA protein.[1]
Upon introduction of this compound, it binds to the engineered TIR1, creating a composite surface that is recognized by the AID degron tag on the target protein. This induced proximity leads to the polyubiquitination of the target protein by the SCF complex and its subsequent degradation by the 26S proteasome.[1]
Signaling Pathway of the AID2 System
Caption: The AID2 system pathway.
Quantitative Efficacy
The key advantage of the this compound-based AID2 system is its significantly enhanced potency and specificity compared to the first-generation AID system which uses natural auxin (IAA).
| Parameter | This compound with Engineered TIR1 | Natural IAA with Wild-Type TIR1 | Fold Improvement | Reference |
| Effective Concentration | Picomolar to low nanomolar range | Micromolar range | ~10,000x lower | [3] |
| Binding Affinity | High affinity for mutant TIR1 | Lower affinity for wild-type TIR1 | ~1000x stronger | [4] |
| Leaky Degradation | Undetectable or very low | Often observed | Significantly reduced | [1] |
Protein Degradation Kinetics
Studies have demonstrated the rapid and efficient protein depletion achieved with the AID2 system.
| Target Protein | Cell Line/Organism | This compound Concentration | Half-life (t₁/₂) of Degradation | Reference |
| CENP-H | Chicken DT40 cells | 5 µM | Not specified, but significant degradation in 2-4 hours | [5] |
| Plk4AID-YFP | Mammalian cells | IAA (original AID system) | ~9 min | [6] |
| CENP-AAID-YFP | Mammalian cells | IAA (original AID system) | ~18 min | [6] |
| CEP192 | Live mice | 5-Ph-IAA (analog) | < 1 hour | [7] |
Note: Data for the half-life of degradation specifically with this compound was not explicitly found in the search results, so data from the original AID system and a close analog (5-Ph-IAA) are provided for context.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as described by Watson et al. (2021), which is based on the method by Yamada et al. (2018).[1][3]
Experimental Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
Synthesis of 5-(adamantan-1-yl)-1H-indole: This intermediate is synthesized via a Friedel-Crafts alkylation of a suitable indole derivative (e.g., 5-bromoindole) with an adamantyl source (e.g., 1-adamantanol) in the presence of a Lewis acid catalyst.
-
Synthesis of methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate: The 5-adamantyl-indole is then reacted with oxalyl chloride followed by methanol (B129727) to yield the methyl 2-oxoacetate derivative.[8]
-
Reduction to this compound: The final step involves the reduction of the 2-oxoacetate intermediate. A mixture of crude methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate, sodium hypophosphite (NaH₂PO₂·H₂O), and palladium on carbon (Pd/C) in a water/1,4-dioxane solvent system is heated.[1] The reaction is monitored by TLC. After completion, the mixture is filtered, and the product is extracted and purified to yield this compound.
Yeast Two-Hybrid Assay for Protein-Protein Interaction
The yeast two-hybrid (Y2H) system is a powerful method to study protein-protein interactions and was instrumental in the development of the AID2 system.
Experimental Workflow for Yeast Two-Hybrid Assay
Caption: Yeast two-hybrid assay workflow.
Detailed Protocol:
-
Plasmid Construction: The cDNA for the engineered TIR1 (e.g., AtTIR1 F79A) is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA). The cDNA for the AID-tagged protein (e.g., IAA3) is cloned into a "prey" vector, fusing it to a transcriptional activation domain (e.g., B42).
-
Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait and prey plasmids.
-
Selection of Transformants: Transformed yeast cells are plated on a minimal medium lacking specific nutrients to select for cells that have successfully taken up both plasmids.
-
Interaction Assay: The selected yeast colonies are then grown on a selective medium containing various concentrations of this compound. If this compound induces an interaction between the bait and prey proteins, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor.
-
Reporter Gene Activation: This transcription factor then drives the expression of a reporter gene (e.g., lacZ or an auxotrophic marker like HIS3), leading to a color change (for lacZ) or growth on a selective medium. The strength of the interaction can be quantified by the intensity of the color change or the rate of growth.[3]
Targeted Protein Degradation in Mammalian Cells
Detailed Protocol:
-
Cell Line Generation: Establish a stable cell line that constitutively expresses the engineered TIR1 protein (e.g., OsTIR1 F74A). This can be achieved through lentiviral transduction or plasmid transfection followed by selection.
-
Target Protein Tagging: Genetically modify the endogenous locus of the gene of interest to fuse it with an AID degron tag using CRISPR/Cas9-mediated genome editing.
-
Induction of Degradation: Culture the engineered cells and treat them with a specific concentration of this compound (typically in the low micromolar range, e.g., 1-5 µM).[5]
-
Analysis of Protein Degradation: At various time points after treatment, harvest the cells and analyze the levels of the target protein by Western blotting or immunofluorescence to quantify the extent and kinetics of degradation.
Applications in Pharmaceutical and Biochemical Research
The high efficiency, specificity, and rapid kinetics of the this compound-driven AID2 system have significant implications for both basic research and drug development.
-
Functional Genomics: The AID2 system allows for the conditional knockout of proteins, enabling researchers to study the function of essential genes in a temporally controlled manner. This is particularly valuable for studying proteins involved in dynamic cellular processes like cell cycle progression, signal transduction, and development.
-
Target Validation in Drug Discovery: By selectively degrading a potential drug target, researchers can mimic the effect of a highly specific inhibitor. This allows for the validation of the target's role in a disease phenotype before embarking on extensive small-molecule screening and development.
-
Understanding Drug Resistance Mechanisms: The AID2 system can be used to study the consequences of depleting proteins that are thought to be involved in drug resistance, providing insights into novel therapeutic strategies to overcome resistance.
-
Development of Novel Therapeutics: The principle of induced protein degradation is the basis for a new class of drugs called PROTACs (Proteolysis Targeting Chimeras). The AID2 system serves as a powerful research tool to explore the fundamentals of targeted protein degradation and to identify new E3 ligases and degron motifs that could be harnessed for therapeutic purposes.
Conclusion
This compound, in concert with the engineered TIR1 receptor, has revolutionized the field of targeted protein degradation. The AID2 system offers an unprecedented level of control over protein levels, characterized by high potency, specificity, and rapid kinetics. This has profound implications for our ability to dissect complex biological processes and to validate novel drug targets. As research continues to refine and expand the applications of this powerful tool, this compound is poised to remain at the forefront of innovation in pharmaceutical and biochemical research.
References
- 1. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchopenworld.com [researchopenworld.com]
- 3. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the 5-Adamantyl-IAA and TIR1 receptor interaction.
An In-Depth Technical Guide to the 5-Adamantyl-IAA and TIR1 Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the synthetic auxin, this compound, and the engineered TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor. This engineered molecular pairing forms the basis of a highly sensitive and orthogonal system for inducing protein degradation, with significant applications in basic research and potential for therapeutic development.
Core Concepts: An Engineered "Bump-and-Hole" Strategy
The interaction between this compound and the TIR1 receptor is a prime example of a "bump-and-hole" strategy in chemical genetics. The natural auxin, indole-3-acetic acid (IAA), fits into a binding pocket on the wild-type TIR1 receptor. To create an orthogonal system that does not interfere with endogenous auxin signaling, the TIR1 binding pocket is engineered by mutating a key amino acid. This creates a "hole" in the receptor. A synthetic auxin, this compound, is designed with a bulky adamantyl group (the "bump") that specifically fits into this engineered cavity.
This engineered pair, often referred to as a synthetic auxin-receptor system, exhibits significantly higher binding affinity and specificity compared to the natural auxin-receptor interaction. This allows for precise control of downstream signaling events at concentrations far below those required for natural auxins, minimizing off-target effects.
Quantitative Data: Binding Affinities and System Efficiency
The enhanced affinity of the this compound and engineered TIR1 receptor pair is a key feature of this system. This interaction has been quantified using various biophysical and cellular assays.
| Interacting Molecules | Assay Method | Reported Affinity/Efficiency | Reference |
| This compound + TIR1F79G (mutant A. thaliana) | Yeast Two-Hybrid | 1,000-fold lower concentration for interaction with IAA3 compared to 5-(3-methoxyphenyl)-IAA.[1][2] | Yamada et al., 2018 |
| This compound + TIR1F79A (mutant A. thaliana) | Yeast Two-Hybrid | Interaction with IAA3 at picomolar concentrations, 10,000-fold lower than the prototype cvxIAA-ccvTIR1 pair.[1][2] | Yamada et al., 2018 |
| This compound + TIR1F79A (mutant A. thaliana) | Pull-down assay | Mediates in vitro interaction with IAA7-DII peptides at lower concentrations.[1][2] | Yamada et al., 2018 |
| This compound + OsTIR1F74A (mutant O. sativa) | Auxin-Inducible Degron (AID) system in chicken DT40 cells | More than a 1,000-fold reduction in the required inducer concentration compared to the conventional AID system.[3] | Nishimura et al., 2020 |
| This compound + OsTIR1F74A (mutant O. sativa) | Auxin-Inducible Degron (AID) system in S. pombe | Improved degradation efficiency with no detectable auxin-independent depletion of target proteins.[4][5] | Yesbolatova et al., 2021 |
Signaling Pathway and Mechanism of Action
The this compound and engineered TIR1 system hijacks the natural auxin signaling pathway to induce the degradation of target proteins. In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
The binding of auxin to TIR1 stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes.
In the engineered system, this compound acts as the molecular glue that promotes the interaction between the mutated TIR1 and a target protein that has been tagged with an auxin-inducible degron (AID), which is typically derived from an Aux/IAA protein.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of this technology. Below are generalized methodologies for key experiments used to characterize the this compound and TIR1 interaction.
Yeast Two-Hybrid (Y2H) Assay
This assay is used to assess the ligand-dependent interaction between the engineered TIR1 and an Aux/IAA protein in vivo.
Objective: To determine the concentration-dependent ability of this compound to mediate the interaction between a bait protein (e.g., TIR1F79A fused to a DNA-binding domain) and a prey protein (e.g., IAA3 fused to a transcriptional activation domain).
General Protocol:
-
Vector Construction: Clone the coding sequences for the engineered TIR1 and the Aux/IAA protein into appropriate Y2H bait and prey vectors, respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Selection and Growth: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
Interaction Assay: Grow the selected yeast in liquid culture and then spot serial dilutions onto selective media lacking histidine, adenine, leucine, and tryptophan, and containing various concentrations of this compound.
-
Data Analysis: Monitor yeast growth as an indicator of protein-protein interaction. The strength of the interaction can be quantified using a reporter gene assay (e.g., β-galactosidase).
In Vitro Pull-Down Assay
This assay confirms the direct physical interaction between the components of the engineered system.
Objective: To demonstrate that this compound promotes the formation of a complex between purified engineered TIR1 and a tagged Aux/IAA degron peptide.
General Protocol:
-
Protein Expression and Purification: Express and purify recombinant engineered TIR1 (e.g., as a GST-fusion protein) and a tagged Aux/IAA degron peptide (e.g., with a His-tag or biotin (B1667282) tag).
-
Binding Reaction: Incubate the purified engineered TIR1 with an affinity resin (e.g., glutathione-Sepharose for GST-TIR1).
-
Add the tagged Aux/IAA degron peptide to the reaction mixture in the presence of varying concentrations of this compound or a vehicle control.
-
Washing: Wash the resin several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the resin and analyze the eluates by SDS-PAGE and Western blotting using an antibody against the tag on the Aux/IAA peptide.
Surface Plasmon Resonance (SPR)
SPR provides quantitative kinetic data on the binding and dissociation of the interacting molecules.
Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the interaction between this compound, engineered TIR1, and an Aux/IAA degron.
General Protocol:
-
Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide onto a streptavidin-coated sensor chip.
-
Binding Analysis: Inject a solution containing a constant concentration of purified engineered TIR1 and varying concentrations of this compound over the sensor chip surface.
-
Data Collection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound protein, in real-time.
-
Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the kinetic parameters.
Applications and Future Directions
The high sensitivity and orthogonality of the this compound and engineered TIR1 system have made it a powerful tool for basic research, particularly in the context of the Auxin-Inducible Degron (AID) system for rapid and reversible protein depletion in a variety of organisms, including yeast, mammalian cells, and whole animals.[2][4][6]
For drug development professionals, this system offers a paradigm for the rational design of molecular glues and targeted protein degraders. The principles of the "bump-and-hole" strategy can be applied to other protein-protein interaction interfaces to create novel therapeutic modalities. Future research may focus on developing even more potent and specific synthetic auxins and on adapting this system for clinical applications, such as targeted therapy in oncology.
References
- 1. A Super Strong Engineered Auxin-TIR1 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for 5-Adamantyl-IAA in the Auxin-Inducible Degron 2 (AID2) System
Application Notes for Researchers, Scientists, and Drug Development Professionals
The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in targeted protein degradation, offering rapid, reversible, and highly specific control over protein levels. This second-generation system utilizes a "bump-and-hole" strategy, pairing a mutated F-box protein, typically OsTIR1 with an F74A or F74G mutation, with bulky auxin analogs such as 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA). This combination overcomes the limitations of the original AID system, which suffered from leaky degradation and required high, often toxic, concentrations of indole-3-acetic acid (IAA).[1]
The 5-Ad-IAA molecule, with its bulky adamantyl group, is designed to fit into the enlarged pocket of the mutated OsTIR1, leading to a highly specific and strong interaction. This interaction is a prerequisite for the recruitment of the E3 ubiquitin ligase complex, subsequent ubiquitination of the target protein fused with a degron tag (e.g., mAID), and its ultimate degradation by the proteasome. The AID2 system, particularly with 5-Ad-IAA, has been shown to be effective at concentrations up to 1000 times lower than those required for the original system.[1][2]
Key advantages of the 5-Ad-IAA/AID2 system include:
-
High Specificity and Reduced Leakiness: The engineered OsTIR1-5-Ad-IAA pairing minimizes off-target effects and shows negligible degradation of the target protein in the absence of the inducer.[3][4]
-
Potency at Low Concentrations: Effective degradation is achieved at nanomolar to low micromolar concentrations of 5-Ad-IAA, reducing the potential for cellular toxicity.[5]
-
Rapid Degradation Kinetics: The system can induce near-complete degradation of target proteins within minutes to a few hours, allowing for the study of dynamic cellular processes.[4]
-
Reversibility: Removal of 5-Ad-IAA allows for the re-expression and functional recovery of the target protein.
While 5-Ad-IAA has demonstrated high efficacy in systems like fission yeast and chicken DT40 cells, its in vivo application in mouse models has been reported to be limited by rapid clearance.[6] In contrast, another bulky auxin analog, 5-phenyl-IAA (5-Ph-IAA), has been more extensively characterized and successfully used in mammalian cells and in vivo mouse studies.[1] Therefore, protocols for 5-Ph-IAA can serve as a valuable reference for optimizing the use of 5-Ad-IAA in mammalian systems.
Signaling Pathway and Experimental Workflow
The core mechanism of the AID2 system involves the ligand-induced formation of a ternary complex between the mutated OsTIR1, the degron-tagged protein of interest, and the E3 ubiquitin ligase complex.
Caption: Mechanism of the AID2 System with this compound.
A typical experimental workflow for utilizing the 5-Ad-IAA/AID2 system is as follows:
Caption: Experimental Workflow for the AID2 System.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (Commercially available, e.g., from Tokyo Chemical Industry).[5]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
-
Protocol for Protein Degradation in Schizosaccharomyces pombe
This protocol is based on the successful implementation of the 5-Ad-IAA/AID2 system in fission yeast.[4][6]
-
Yeast Strains: Use S. pombe strains expressing the OsTIR1(F74A) mutant and the protein of interest tagged with an AID degron.[6]
-
Culture Conditions: Grow yeast cells in standard yeast extract with supplements (YES) medium at 30°C.
-
Induction of Degradation:
-
Dilute the 1 mM 5-Ad-IAA stock solution in fresh YES medium to the desired final concentration. Effective concentrations can range from nanomolar to low micromolar.
-
Add the 5-Ad-IAA-containing medium to the yeast culture.
-
Incubate the culture for the desired amount of time. Faster depletion kinetics have been observed with this system compared to the original AID system.[4]
-
-
Analysis:
-
Harvest cells at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Prepare protein extracts and analyze the levels of the target protein by Western blotting.
-
Protocol for Protein Degradation in Chicken DT40 Cells
This protocol is adapted from studies in chicken DT40 cells, where the 5-Ad-IAA/AID2 system has been shown to be highly effective.[5]
-
Cell Lines: Utilize DT40 cell lines stably expressing OsTIR1(F74A) and the mAID-tagged protein of interest.
-
Culture Conditions: Culture DT40 cells in standard RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% chicken serum, and penicillin/streptomycin at 39.5°C.
-
Induction of Degradation:
-
Dilute the 1 mM 5-Ad-IAA stock solution in pre-warmed culture medium to achieve the final desired concentration.
-
Extremely low concentrations of 5-Ad-IAA (5–50 nM) have been reported to be sufficient.[5]
-
Add the 5-Ad-IAA-containing medium to the cells.
-
-
Analysis:
-
Collect cell pellets at various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Lyse the cells and quantify protein degradation via Western blotting or immunofluorescence microscopy.
-
Recommended Protocol for Mammalian Cells (with reference to 5-Ph-IAA)
As detailed protocols for 5-Ad-IAA in mammalian cells are less common, the following protocol is a recommendation based on the principles of the AID2 system and the extensive data available for the structurally similar 5-Ph-IAA. Optimization of concentration and incubation time will be crucial.
-
Cell Lines: Generate mammalian cell lines (e.g., HCT116, MEFs) stably expressing OsTIR1(F74G or F74A) and the endogenously tagged protein of interest with an mAID degron.
-
Culture Conditions: Culture cells in appropriate medium (e.g., DMEM for MEFs) with standard supplements.
-
Induction of Degradation:
-
Prepare a working solution of 5-Ad-IAA by diluting the 1 mM stock in fresh, pre-warmed culture medium.
-
Concentration Range for Optimization: Based on data from other systems, start with a concentration range of 10 nM to 1 µM. For comparison, 1 µM of 5-Ph-IAA leads to near-complete degradation of target proteins in MEFs within 1 hour.[1]
-
Replace the existing culture medium with the 5-Ad-IAA-containing medium.
-
-
Time Course:
-
Collect samples at multiple time points to determine the degradation kinetics (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Analysis:
-
Perform Western blotting to quantify the decrease in the target protein levels.
-
Immunofluorescence microscopy can be used to visualize the depletion of the protein from its subcellular localization.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the AID2 system, with a focus on 5-Ad-IAA where available and supplemented with data for 5-Ph-IAA for comparative purposes.
| Ligand | Organism/Cell Line | OsTIR1 Mutant | Effective Concentration | Time to Max Degradation | Degradation Efficiency | Reference |
| 5-Ad-IAA | S. pombe | F74A | Not specified, but lower than AID | Faster than AID | Not specified | [4][6] |
| 5-Ad-IAA | Chicken DT40 | F74A | 5-50 nM | 2-4 hours | Not specified | [5] |
| 5-Ph-IAA | Mouse Embryonic Fibroblasts | F74G | 1 µM | 1 hour | ~97-98% | [1] |
| 5-Ph-IAA | C. elegans | F79G | 5 µM | 4 hours | Significant loss of reporter | [3] |
| 5-Ph-IAA | Mouse (in vivo) | F74G | 5 mg/kg | 30 minutes | ~80-90% | [7] |
| Ligand | System | DC50 (Concentration for 50% Degradation) | Reference |
| 5-Ad-IAA | Not specified | Not available | |
| 5-Ph-IAA | C. elegans with AtTIR1(F79G) | 4.5 nM | [3] |
| 5-Ph-IAA | Mammalian Cells | Not specified, but ~670x lower than IAA | [8] |
Note: The data for 5-Ad-IAA is less comprehensive than for 5-Ph-IAA, particularly in mammalian systems. The provided concentrations and times should be used as a starting point for optimization in your specific experimental setup.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to prepare a stock solution of 5-Adamantyl-IAA for cell culture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). The bulky adamantyl group enhances the molecule's stability and bioactivity, making it a valuable tool in plant biology and pharmaceutical research.[1] It is utilized in studies of plant growth regulation, including the promotion of root and shoot development.[1] Furthermore, its role as a synthetic auxin allows for the investigation of auxin signaling pathways and has potential applications in drug development.[1][2] This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₂ | [1][2][3] |
| Molecular Weight | 309.41 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Purity | ≥ 98% (HPLC) | [1][3] |
| Storage Temperature | 2 - 8 °C | [1] |
| Typical Working Conc. | 0.01 - 10.0 mg/L (Plant Cell Culture) | [4] |
Experimental Protocols
Safety Precautions
This compound is classified as an irritant. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on methods for structurally similar auxin analogs, such as 5-Ph-IAA, due to the limited availability of a specific protocol for this compound. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm syringe filter for sterilization
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 309.41 g/mol = 3.0941 mg
-
-
Weigh out approximately 3.1 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Sterilization:
-
For sterile applications, filter the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable for a few weeks.[5] Protect the solution from light.
-
Preparation of Working Solutions
The final concentration of this compound in your cell culture medium will depend on the specific application. A general range for auxins in plant cell culture is 0.01-10.0 mg/L.[4]
Example: Preparation of a 1 µM working solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mix the working solution thoroughly before adding it to your cell culture.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
General Auxin Signaling Pathway
Caption: Simplified diagram of the nuclear auxin signaling pathway.
References
Application Notes and Protocols for 5-Adamantyl-IAA in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) in targeted protein degradation via the Auxin-Inducible Degron (AID) system, specifically the second-generation AID2 system.
Introduction
The Auxin-Inducible Degron (AID) system is a powerful technology for achieving rapid and reversible depletion of a protein of interest (POI) in eukaryotic cells. The AID2 system, an enhanced version, utilizes an engineered F-box protein, typically OsTIR1(F74A) from Oryza sativa or AtTIR1(F79A) from Arabidopsis thaliana, in conjunction with a synthetic auxin analog like 5-Ad-IAA. This engineered pair exhibits high affinity and specificity, enabling efficient protein degradation at concentrations significantly lower than the natural auxin (IAA) used in the original AID system, thereby minimizing off-target effects and cytotoxicity.[1][2]
5-Ad-IAA acts as a "molecular glue," inducing the interaction between the engineered TIR1 and an AID-tagged POI. This interaction leads to the polyubiquitination of the POI by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[3][4] This super-sensitive system allows for protein depletion at concentrations up to 1000-fold lower than the conventional AID system.[1]
Data Presentation: Optimal Working Concentrations of 5-Adamantyl-IAA
The optimal concentration of 5-Ad-IAA is cell-type and target-protein dependent. The following table summarizes reported effective concentrations for inducing degradation of various AID-tagged proteins in different model systems when using an engineered TIR1 receptor (e.g., OsTIR1(F74A)).
| Cell Type | Target Protein | Effective 5-Ad-IAA Concentration Range | Observations | Reference |
| Chicken DT40 | CENP-H | 1 nM - 100 nM | Initial degradation observed at 1 nM. Complete degradation achieved at 100 nM after 4 hours. | [1] |
| Chicken DT40 | Luciferase | 10 pM - 1 nM | Dose-dependent decrease in luciferase activity. | [1] |
| Fission Yeast (S. pombe) | Mcm4 | Not specified, but lower than conventional AID | Faster depletion kinetics and no basal degradation observed compared to the original AID system. | [2][5] |
| General | AID-tagged proteins | Picomolar to low nanomolar | 5-Ad-IAA with OsTIR1(F74A) is thousands of times more effective than natural auxin with wild-type OsTIR1. | [6] |
Mandatory Visualizations
Signaling Pathway of the AID2 System
Caption: The signaling pathway of the Auxin-Inducible Degron (AID2) system.
Experimental Workflow for Determining Optimal 5-Ad-IAA Concentration
Caption: Workflow for optimizing this compound working concentration.
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of 5-Ad-IAA
This protocol outlines the steps to identify the lowest effective concentration of 5-Ad-IAA that results in maximal degradation of the target protein with minimal impact on cell viability.
Materials:
-
Cells stably expressing the engineered TIR1 (e.g., OsTIR1(F74A)) and the AID-tagged protein of interest.
-
This compound (stock solution in DMSO, e.g., 1 mM).
-
Complete cell culture medium.
-
Multi-well plates (e.g., 12-well or 24-well).
-
Reagents for Western blotting (lysis buffer, antibodies, etc.).
-
Cell viability assay kit (e.g., MTS, MTT, or ATP-based assay).[7][8][9]
-
Plate reader for viability assay.
Procedure:
-
Cell Seeding: Seed the engineered cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Prepare enough wells to test a range of 5-Ad-IAA concentrations, including a vehicle control (DMSO).
-
Preparation of 5-Ad-IAA Dilutions: Prepare a serial dilution of the 5-Ad-IAA stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest 5-Ad-IAA concentration.
-
Treatment: Once cells have adhered and are actively growing, replace the medium with the prepared 5-Ad-IAA dilutions. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, and 24 hours).
-
Sample Collection for Western Blot: At each time point, harvest the cells from one set of wells. Wash with ice-cold PBS and lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to detect the AID-tagged protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
-
Cell Viability Assay:
-
In a parallel set of wells, perform a cell viability assay according to the manufacturer's instructions.[10] This is crucial to ensure that the observed protein depletion is not due to general cytotoxicity.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of protein degradation against the log of the 5-Ad-IAA concentration to generate a dose-response curve.[11][12]
-
Similarly, plot cell viability against the log of the 5-Ad-IAA concentration.
-
The optimal working concentration is the lowest concentration that achieves the desired level of protein degradation without significantly affecting cell viability.
-
Protocol 2: Time-Course Analysis of Protein Degradation
This protocol is used to determine the kinetics of degradation for the target protein upon treatment with the optimal concentration of 5-Ad-IAA.
Materials:
-
Same as Protocol 1.
-
Optimal working concentration of 5-Ad-IAA determined from Protocol 1.
Procedure:
-
Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.
-
Treatment: Treat the cells with the predetermined optimal concentration of 5-Ad-IAA. Include a vehicle control group.
-
Time-Course Harvesting: Harvest cells at various time points after adding 5-Ad-IAA (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point represents cells harvested immediately after adding the compound.
-
Western Blot Analysis: Perform Western blotting on the cell lysates from each time point as described in Protocol 1.
-
Data Analysis: Quantify the protein levels at each time point relative to the 0-minute time point. Plot the percentage of remaining protein against time to determine the degradation kinetics and the half-life of the target protein.
Protocol 3: Washout Experiment for Reversibility
This protocol assesses the reversibility of the 5-Ad-IAA-induced protein degradation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Induction of Degradation: Treat cells with the optimal concentration of 5-Ad-IAA for a duration sufficient to achieve maximal degradation (determined from Protocol 2).
-
Washout: After the incubation period, remove the medium containing 5-Ad-IAA. Wash the cells twice with pre-warmed, auxin-free culture medium.
-
Recovery: Add fresh, auxin-free medium to the cells and return them to the incubator.
-
Time-Course Harvesting: Harvest cells at various time points after the washout (e.g., 0, 1, 2, 4, 8, 16, 24 hours). The "0" time point is immediately after the washout.
-
Western Blot Analysis: Analyze the protein levels in the harvested cell lysates by Western blotting.
-
Data Analysis: Quantify the protein levels at each recovery time point and plot them to observe the re-expression and accumulation of the target protein. This demonstrates the reversibility of the AID2 system.
References
- 1. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assay selection guide | Abcam [abcam.com]
- 8. abpbio.com [abpbio.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Protein Depletion Using 5-Adamantyl-IAA with the OsTIR1(F74A) Mutant
Audience: Researchers, scientists, and drug development professionals.
Introduction
The auxin-inducible degron (AID) system offers rapid and reversible depletion of target proteins, providing a powerful tool for studying protein function. The enhanced AID2 system, utilizing the synthetic auxin analog 5-Adamantyl-IAA (5-Ad-IAA) in conjunction with a mutated F-box protein, OsTIR1(F74A), represents a significant advancement over conventional AID methods. This "super-sensitive" system allows for efficient protein degradation at concentrations over 1000-fold lower than those required for the natural auxin, indole-3-acetic acid (IAA), thereby minimizing off-target effects and cytotoxicity.[1][2]
The core of this technology lies in the engineered interaction between 5-Ad-IAA and the OsTIR1(F74A) mutant. The F74A mutation in the auxin-binding pocket of OsTIR1 from Oryza sativa (rice) accommodates the bulky adamantyl group of 5-Ad-IAA, creating a high-affinity ligand-receptor pair.[3][4] This specific interaction promotes the recruitment of a target protein, fused with an auxin-inducible degron (AID) tag, to the endogenous Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6] Consequently, the target protein is polyubiquitinated and rapidly degraded by the proteasome.[3][7] This system has been successfully implemented in a variety of model organisms, including fission yeast, chicken DT40 cells, and human cell lines.[3][5][8]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of the 5-Ad-IAA/OsTIR1(F74A) system for targeted protein depletion.
Data Presentation
Table 1: Comparative Efficacy of 5-Ad-IAA and IAA in Protein Depletion
| Cell Line | Target Protein | System | Inducer Concentration for a | Outcome | Reference |
| Chicken DT40 | CENP-H | Conventional AID (OsTIR1 WT) | 100–500 µM IAA | Effective depletion | [1] |
| Chicken DT40 | CENP-H | Super-sensitive AID (OsTIR1 F74A) | 5–50 nM 5-Ad-IAA | Sufficient to promote AID function | [1] |
| Chicken DT40 | AID-tagged Luciferase | Super-sensitive AID (OsTIR1 F74A) | ~1 nM 5-Ad-IAA | Half-maximal degradation | [1] |
| Human HeLa S3, HCT116, DLD-1 | mScarlet-mAID-CENP-H | Super-sensitive AID (OsTIR1 F74A) | 5 µM 5-Ad-IAA | Degradation in 2-4 hours | [9] |
| Fission Yeast (S. pombe) | Mcm4-3×sAID | Improved AID (OsTIR1 F74A) | Not specified | Complete depletion in 15 minutes | [3] |
| Fission Yeast (S. pombe) | Mcm4-AID | AID2 (OsTIR1 F74A) | Not specified | Faster depletion at lower ligand concentrations compared to AID | [10] |
Table 2: Quantitative Analysis of Protein Depletion Kinetics
| Organism/Cell Line | Target Protein | 5-Ad-IAA Concentration | Time to Depletion | Key Findings | Reference |
| Chicken DT40 | CENP-H-IAA17 | 0.005 µM | Degradation observed | OsTIR1(F74A) is more efficient than AtTIR1 mutants. | [9] |
| Human Cell Lines | mScarlet-mAID-CENP-H | 5 µM | 2-4 hours | No degradation observed with 5 µM IAA. | [9] |
| Fission Yeast (S. pombe) | Mcm4-3×sAID | Not specified | 15 minutes | Rapid and complete protein depletion. | [3] |
| Budding Yeast (S. cerevisiae) | mGFP-AID | 0.25 mM (NAA) | ~25 minutes | Fast and uniform depletion. | [11][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular mechanism of the 5-Ad-IAA/OsTIR1(F74A) system and a typical experimental workflow for achieving targeted protein depletion.
Caption: Molecular mechanism of 5-Ad-IAA-induced protein degradation.
Caption: General workflow for targeted protein depletion.
Experimental Protocols
Protocol 1: Generation of an AID-based Conditional Knockout Cell Line
This protocol describes a single-step method for generating AID-based conditional knockout cell lines, for example in chicken DT40 cells, by simultaneously disrupting the target gene, expressing OsTIR1(F74A), and expressing the AID-tagged target protein.[1]
Materials:
-
Appropriate cell line (e.g., chicken DT40, human HCT116)
-
CRISPR/Cas9 expression vector (e.g., pX330)
-
gRNA expression cassette targeting the gene of interest
-
An all-in-one pAID vector containing:
-
OsTIR1(F74A) expression cassette
-
AID-tagged target protein cDNA
-
Drug resistance marker
-
-
Cell culture medium and supplements
-
Electroporation system
-
Selection agent (e.g., G418, puromycin)
-
This compound (stock solution in DMSO)
Methodology:
-
Vector Construction:
-
Design and clone a specific gRNA sequence targeting the endogenous locus of the protein of interest into a Cas9 expression vector.
-
Construct the pAID vector by inserting the OsTIR1(F74A) coding sequence and the cDNA of the target protein fused with an AID tag (e.g., mAID).
-
-
Transfection:
-
Co-transfect the Cas9/gRNA plasmid and the pAID vector into the desired cell line using an appropriate method, such as electroporation.
-
-
Selection and Clonal Isolation:
-
Two days post-transfection, begin selection with the appropriate antibiotic.
-
After approximately 10-14 days, isolate single colonies and expand them.
-
-
Verification of Knockout and Expression:
-
Screen individual clones by genomic PCR to confirm the disruption of the endogenous target gene.
-
Confirm the expression of the AID-tagged protein and OsTIR1(F74A) by Western blotting or RT-qPCR.
-
Protocol 2: Induction of Protein Depletion
This protocol outlines the steps for inducing the degradation of an AID-tagged protein in a successfully generated conditional knockout cell line.
Materials:
-
Verified AID-based conditional knockout cell line
-
Complete cell culture medium
-
This compound (5-Ad-IAA) stock solution (e.g., 1 mM in DMSO)
-
DMSO (vehicle control)
-
Cell harvesting reagents (e.g., trypsin, cell scrapers)
-
Lysis buffer for downstream analysis
Methodology:
-
Cell Seeding:
-
Plate the engineered cells at an appropriate density to allow for logarithmic growth during the experiment.
-
-
Induction of Degradation:
-
Prepare a working solution of 5-Ad-IAA in complete culture medium. Effective concentrations can range from 5 nM to 5 µM, depending on the cell line and target protein.[1][9] A titration experiment is recommended to determine the optimal concentration.
-
Add the 5-Ad-IAA-containing medium to the cells. For a negative control, add medium containing an equivalent concentration of DMSO.
-
-
Time Course Analysis:
-
Downstream Analysis:
-
Lyse the harvested cells and prepare protein extracts.
-
Analyze the levels of the target protein by Western blotting using an antibody against the target protein or the AID tag.
-
Alternatively, if the AID-tagged protein is fluorescently labeled, protein depletion can be monitored in real-time using fluorescence microscopy.
-
Conclusion
The this compound and OsTIR1(F74A) system provides a highly efficient and sensitive method for the conditional depletion of target proteins. Its key advantages include the requirement for significantly lower, less toxic concentrations of the inducing agent and rapid degradation kinetics. These features make it an invaluable tool for researchers in basic science and drug development to precisely dissect the function of essential proteins in a temporal manner. The protocols and data presented herein offer a guide for the successful implementation of this advanced protein knockdown technology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Synthetic Auxin with 1000-fold Stronger Binding Affinity than the Natural Auxin | TCI AMERICA [tcichemicals.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An auxin-based degron system for the rapid depletion of proteins in nonplant cells | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative characterization of the auxin-inducible degron: a guide for dynamic protein depletion in single yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting and quantifying 5-Adamantyl-IAA in samples.
Introduction
5-Adamantyl-IAA is a synthetic auxin, an analog of the natural plant hormone indole-3-acetic acid (IAA). Its bulky adamantyl group confers unique properties, potentially altering its stability, transport, and receptor binding affinity compared to endogenous IAA. Accurate quantification of this compound in various samples, such as plant tissues, cell cultures, or physiological buffers, is crucial for understanding its pharmacokinetics, efficacy, and mechanism of action in plant science and drug development. This document provides detailed protocols for two primary analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for detecting trace amounts of this compound, offering high selectivity and sensitivity, making it suitable for complex biological matrices where concentrations are expected to be low.[1] The principles are based on established methods for quantifying natural and synthetic auxins.[2][3][4]
Experimental Protocol
1. Sample Preparation (from Plant Tissue)
-
Homogenization: Flash-freeze 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[5] The small sample size requirement is a key advantage of sensitive MS-based methods.[4]
-
Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or an imidazole-buffered propanol (B110389) solution).[6][7] For absolute quantification, add a known amount of a suitable internal standard (e.g., ¹³C₆-IAA, as a specific standard for this compound may not be available) at this stage to account for extraction losses.[5][8]
-
Incubation & Centrifugation: Vortex the sample vigorously and incubate on a shaker for 1 hour at 4°C in the dark.[9] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9]
-
Solid-Phase Extraction (SPE) Cleanup: The resulting supernatant can be further purified to remove interfering compounds.[10]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of 80% acetonitrile (B52724).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[9][11]
2. LC-MS/MS Instrumentation and Conditions
-
Chromatography System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separating auxins.[7]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes to elute the compound, hold for a brief period, and then return to initial conditions for column re-equilibration.[7][11]
-
Flow Rate: 0.3 - 0.4 mL/min.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for auxins.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[3]
-
MRM Transitions: The specific precursor ion (the molecular weight of protonated this compound) and product ions would need to be determined by direct infusion of a pure standard. For IAA (MW 175.19), a common transition is m/z 176 -> 130. This compound (MW 309.42) would have a protonated molecule at m/z 310.4. Fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the adamantyl moiety.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS analysis of auxins, which can be expected for this compound.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/kg (ppb) | [2] |
| Limit of Quantification (LOQ) | 1.0 - 3.0 µg/kg (ppb) | [2] |
| Linearity (Correlation Coefficient, r²) | > 0.997 | [2] |
| Recovery | 78% - 97% | [2] |
| Repeatability (RSD) | < 13% | [2] |
Method 2: Routine Quantification by HPLC-UV
This method is less sensitive than LC-MS/MS but is more accessible and suitable for samples where this compound is present at higher concentrations (µg/mL or ppm range), such as in formulation development or in vitro assays.[13]
Experimental Protocol
1. Sample Preparation
-
For liquid samples (e.g., culture media), a simple filtration through a 0.22 µm filter may be sufficient.
-
For more complex matrices, the same extraction and SPE cleanup protocol as described for the LC-MS/MS method can be used. The final reconstituted volume may be smaller to concentrate the analyte.
2. HPLC Instrumentation and Conditions
-
Chromatography System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like acetic acid or phosphoric acid to ensure the analyte is in its protonated form.[12][14] A common mobile phase is 50:50 (v/v) acetonitrile:water with 0.1% acetic acid.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at approximately 280 nm, which is the characteristic absorbance wavelength for the indole (B1671886) moiety.[13]
-
Quantification: Based on a calibration curve generated from pure standards of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-UV/FLD analysis of auxins.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.22 - 1.6 µg/L (ppb) | [15][16] |
| Linearity (Correlation Coefficient, r²) | > 0.998 | [16] |
| Recovery | 62% - 109% | [16] |
| Repeatability (RSD) | < 10% | [16] |
Visualizations
Canonical Auxin Signaling Pathway
As a synthetic auxin, this compound is expected to function through the canonical auxin signaling pathway.[17] The binding of an auxin molecule to the TIR1/AFB receptor protein facilitates the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[18][19] This releases Auxin Response Factor (ARF) transcription factors, allowing them to activate the expression of auxin-responsive genes.[18][20]
Caption: Canonical TIR1/AFB-mediated auxin signaling pathway.
LC-MS/MS Experimental Workflow
The workflow for quantifying this compound from a biological sample using LC-MS/MS involves several sequential steps, from sample collection to data analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. researchgate.net [researchgate.net]
- 4. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-acetic acid | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cAMP: A Second Messenger in the Auxin Signaling Pathway - Lifeasible [lifeasible.com]
Application of 5-Adamantyl-IAA in non-plant model organisms like yeast and mammalian cells.
Abstract
This document provides detailed application notes and protocols for the use of 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) in non-plant model organisms, specifically yeast and mammalian cells. 5-Ad-IAA is a synthetic auxin analog that serves as a highly potent and specific inducer for the second-generation Auxin-Inducible Degron (AID2) system. This system allows for the rapid and conditional degradation of a target protein, providing a powerful tool for studying protein function. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
The Auxin-Inducible Degron (AID) system is a powerful technology for targeted protein degradation in eukaryotic cells. It co-opts the plant auxin signaling pathway to induce the degradation of a protein of interest (POI) fused to an auxin-inducible degron (AID) tag. The second-generation AID2 system utilizes a "bump-and-hole" strategy, pairing a bulky auxin analog, 5-Adamantyl-IAA, with a mutated auxin receptor, typically OsTIR1 from rice with a phenylalanine to alanine (B10760859) or glycine (B1666218) mutation (F74A/G).[1][2][3] This engineered pair offers significantly improved specificity and efficiency over the first-generation AID system, which uses natural auxin (IAA) and wild-type OsTIR1.
The key advantages of the this compound-based AID2 system include:
-
High Potency: 5-Ad-IAA induces protein degradation at concentrations up to 1000 times lower than IAA, minimizing potential off-target effects.[4]
-
Reduced Leakiness: The system exhibits minimal degradation of the target protein in the absence of the inducer.[2][3]
-
Rapid Kinetics: Protein depletion can often be observed within minutes of adding 5-Ad-IAA.[5][6]
-
Orthogonality: As a plant-based system, it is designed to function in yeast and mammalian cells without interfering with endogenous cellular processes. However, some off-target effects of auxins have been noted and should be considered.
Mechanism of Action
The AID2 system is based on the reconstitution of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that targets the AID-tagged protein for proteasomal degradation.
-
Engineered Components: The system requires the expression of a mutated F-box protein, OsTIR1(F74A/G), and the fusion of an AID tag to the protein of interest.
-
Inducer-Mediated Interaction: this compound acts as a "molecular glue."[5] Its bulky adamantyl group fits into the enlarged pocket of the mutated OsTIR1, promoting a high-affinity interaction between OsTIR1 and the AID tag on the target protein.[3][7]
-
Ubiquitination and Degradation: This interaction leads to the polyubiquitination of the AID-tagged protein by the SCF complex, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the application of this compound in yeast and mammalian cells based on published literature.
Table 1: Effective Concentrations of this compound
| Organism | Cell Type | Effective Concentration Range | Notes |
| Yeast | S. pombe | 10 - 100 nM[7] | Highly effective at inducing lethality for essential genes.[7] |
| S. cerevisiae | Nanomolar range (inferred)[8] | The AID2 system with a similar bulky auxin showed efficient depletion.[8] | |
| Mammalian | Chicken DT40 | ~1 nM[8] | 1,000-fold lower concentration compared to the conventional AID system.[8] |
| Human/Mouse | Picomolar to nanomolar range[8] | AtTIR1(F79A) interacts with target proteins at picomolar concentrations of 5-Ad-IAA.[8] |
Table 2: Kinetics of Protein Degradation
| Organism | Target Protein | Time to Depletion | Reference |
| Yeast | Mcm4-3xAID (S. pombe) | Complete depletion in 15 minutes[5] | - |
| Mammalian | Various | Rapid, often within 30-120 minutes[1] | Kinetics can be protein and cell-type dependent.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic molecule and requires an organic solvent for solubilization.
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, sterile DMSO.
-
For example, to make 1 ml of a 1 mM stock solution (MW of 5-Ad-IAA is approx. 323.4 g/mol ), dissolve 0.3234 mg of the powder in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Yeast (S. pombe)
This protocol is adapted for use in fission yeast expressing OsTIR1(F74A) and an AID-tagged protein of interest.
-
Yeast Culture:
-
Grow yeast cells in the appropriate liquid medium (e.g., YES or EMM) at 30°C with shaking to mid-log phase (OD600 ≈ 0.4-0.6).[9]
-
-
Induction of Protein Degradation:
-
Dilute the 1 mM this compound stock solution in the yeast culture medium to the desired final concentration (e.g., 100 nM).
-
Add the diluted 5-Ad-IAA to the yeast culture.
-
Continue to incubate the culture at 30°C with shaking.
-
-
Time-Course Analysis:
-
Collect cell pellets at various time points after induction (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Centrifuge the cultures, discard the supernatant, and immediately freeze the cell pellets in liquid nitrogen or proceed to protein extraction.
-
-
Verification of Degradation (Western Blot):
-
Perform protein extraction from the yeast cell pellets using standard methods (e.g., TCA precipitation or bead beating).
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of total protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the AID tag (or the protein of interest itself) and a loading control antibody (e.g., anti-tubulin or anti-GAPDH).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation over time.
-
Protocol for Mammalian Cells
This protocol provides a general framework for inducing protein degradation in mammalian cells expressing OsTIR1(F74A/G) and an AID-tagged protein.
-
Cell Culture:
-
Culture the mammalian cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[10]
-
-
Induction of Protein Degradation:
-
Dilute the 1 mM this compound stock solution in the cell culture medium to the desired final concentration (typically in the 1-100 nM range).
-
Replace the existing medium in the cell culture plates with the medium containing 5-Ad-IAA.
-
Return the cells to the incubator.
-
-
Time-Course Analysis:
-
Harvest the cells at various time points post-induction (e.g., 0, 30, 60, 120, 240 minutes).[1]
-
For adherent cells, wash with PBS and then lyse the cells directly in the plate or after trypsinization. For suspension cells, pellet the cells by centrifugation before lysis.
-
-
Verification of Degradation (Western Blot):
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Perform SDS-PAGE, protein transfer, and immunoblotting as described in the yeast protocol. Use a loading control appropriate for mammalian cells (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin).[4]
-
Potential Off-Target Effects and Considerations
While the AID2 system is designed for high specificity, it is important to be aware of potential off-target effects of auxins in non-plant organisms.
-
Aryl Hydrocarbon Receptor (AHR) Pathway Activation in Mammalian Cells: Natural auxin (IAA) has been shown to activate the AHR pathway in several human and mouse cell lines.[11] This can lead to the transcriptional activation of AHR-responsive genes, such as those in the Cytochrome P450 family (e.g., CYP1B1).[11] Since this compound is an IAA analog, it is crucial to perform control experiments (e.g., treating parental cells lacking the AID system components with 5-Ad-IAA) to assess any potential AHR-related effects in the specific cell line being used.
-
TORC1 Inhibition in Yeast: In S. cerevisiae, IAA has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth.[12] This effect is observed at micromolar to millimolar concentrations of IAA.[12] Given that 5-Ad-IAA is used at much lower concentrations, it is less likely to have a significant impact on TORC1. However, this potential interaction should be considered, especially if unexpected growth phenotypes are observed.
Conclusion
This compound, in conjunction with the AID2 system, provides a robust and versatile tool for the conditional degradation of proteins in yeast and mammalian cells. Its high potency and specificity allow for precise control over protein levels with minimal perturbation to the host cell's physiology. By following the protocols and considering the potential off-target effects outlined in these notes, researchers can effectively employ this technology to elucidate the functions of a wide range of proteins.
References
- 1. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines [en.bio-protocol.org]
- 2. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expanded tool kit for the auxin-inducible degron system in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved auxin-inducible degron system for fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. babraham.ac.uk [babraham.ac.uk]
- 10. vet.k-state.edu [vet.k-state.edu]
- 11. Auxin Triggers AHR Pathway Activation in the Auxin-Inducible Degron System in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast | PLOS Genetics [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening Assays Using 5-Adamantyl-IAA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic auxin analog that has become a valuable tool in chemical biology and drug discovery. It is a key component of the improved Auxin-Inducible Degron (AID2) system, a powerful technology for inducing rapid and specific degradation of target proteins. This system offers temporal and dose-dependent control over protein levels, making it ideal for studying protein function and for identifying small molecule modulators of protein degradation pathways. These application notes provide detailed protocols for developing and performing high-throughput screening (HTS) assays utilizing this compound to identify compounds that can inhibit or enhance the degradation of a target protein of interest.
The AID2 system is based on the plant hormone auxin signaling pathway. In this engineered system, a protein of interest is tagged with a small degron sequence (AID tag). Cells are engineered to express a modified F-box protein, OsTIR1(F74A), which is a component of the SCF E3 ubiquitin ligase complex. The F74A mutation in OsTIR1 creates a binding pocket that specifically accommodates the bulky adamantyl group of this compound. Upon addition, this compound acts as a "molecular glue," promoting the interaction between OsTIR1(F74A) and the AID-tagged protein. This interaction leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Signaling Pathway
The signaling pathway for the this compound-mediated protein degradation in the AID2 system is a well-defined process. The key components are the engineered OsTIR1(F74A) F-box protein, the AID-tagged target protein, and the small molecule inducer, this compound. The process can be visualized as a linear cascade of events leading to the degradation of the target protein.
Data Presentation
A key application of HTS assays with this compound is to screen for small molecules that modulate the degradation of a target protein. The following table summarizes quantitative data from a luciferase-based reporter assay designed to measure the degradation of an AID-tagged luciferase in response to this compound. This data demonstrates the high potency of this compound in the AID2 system.[1]
| Concentration of this compound (µM) | Luciferase Activity (% of Control) | Standard Deviation |
| 0 | 100 | 5.2 |
| 0.001 | 85.3 | 4.1 |
| 0.01 | 45.7 | 3.5 |
| 0.1 | 15.2 | 2.1 |
| 1 | 5.8 | 1.5 |
| 10 | 2.1 | 0.8 |
Experimental Protocols
This section provides a detailed methodology for a high-throughput screening assay to identify inhibitors of this compound-induced protein degradation using a luciferase reporter system.
Experimental Workflow
The overall workflow for the HTS assay involves several key steps, from cell line generation to data analysis. This process is designed to be robust and scalable for screening large compound libraries.
Detailed Methodologies
1. Generation of a Stable Reporter Cell Line
-
Objective: To create a cell line that stably expresses both the OsTIR1(F74A) F-box protein and the AID-tagged luciferase reporter.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa, or DT40) should be selected based on the experimental context.
-
Vectors:
-
A mammalian expression vector containing the codon-optimized open reading frame for Oryza sativa TIR1 with the F74A mutation. This vector should also contain a selection marker (e.g., puromycin (B1679871) resistance).
-
A second mammalian expression vector containing the firefly luciferase gene fused to an AID tag (e.g., a minimal degron from an Aux/IAA protein). This vector should have a different selection marker (e.g., hygromycin resistance).
-
-
Procedure:
-
Transfect the host cell line with the OsTIR1(F74A) expression vector.
-
Select for stably transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the resistant cell population.
-
Transfect the OsTIR1(F74A)-expressing cells with the AID-luciferase expression vector.
-
Select for doubly stable cells using the second antibiotic (e.g., hygromycin).
-
Isolate and expand single-cell clones.
-
Validate the clones for the expression of both constructs and for this compound-inducible degradation of the luciferase reporter via Western blot and luciferase activity assays.
-
2. High-Throughput Screening Assay Protocol
-
Objective: To screen a compound library for inhibitors of this compound-induced degradation of the AID-tagged luciferase.
-
Materials:
-
Validated stable reporter cell line.
-
Cell culture medium and supplements.
-
384-well white, clear-bottom tissue culture-treated plates.
-
Compound library dissolved in DMSO.
-
This compound stock solution in DMSO.
-
Luciferase assay reagent (e.g., Steady-Glo Luciferase Assay System).
-
Multichannel pipettes or automated liquid handling system.
-
Luminometer plate reader.
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the reporter cells to a final concentration that will result in 70-80% confluency at the end of the assay.
-
Using a multichannel pipette or automated dispenser, seed the cells into 384-well plates (e.g., 5,000 cells in 40 µL of medium per well).
-
Incubate the plates at 37°C and 5% CO2 for 18-24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.
-
Include appropriate controls:
-
Negative Control (No Degradation): Wells with cells and DMSO vehicle only.
-
Positive Control (Maximal Degradation): Wells with cells and DMSO vehicle.
-
Test Wells: Wells with cells and library compounds.
-
-
-
Inducer Addition:
-
Prepare a working solution of this compound in cell culture medium at a concentration that will give a final EC80-EC90 concentration for luciferase degradation (e.g., 0.1 µM).
-
Add 10 µL of the this compound solution to all wells except the negative control wells (add 10 µL of medium with DMSO to negative control wells).
-
-
Incubation:
-
Incubate the plates at 37°C and 5% CO2 for a predetermined time to allow for protein degradation (e.g., 4-6 hours). This time should be optimized during assay development.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume in the well (e.g., 50 µL).
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the test wells).
-
Validate hits through dose-response experiments to determine their potency (IC50).
-
-
Conclusion
The AID2 system, utilizing this compound, provides a robust and highly specific method for controlling protein degradation. The high-throughput screening protocols described here offer a powerful approach for the discovery of novel small molecules that can modulate this process. Such compounds could be valuable research tools for dissecting protein function or serve as starting points for the development of new therapeutic agents that target protein degradation pathways. The adaptability of this system to various target proteins and cell types makes it a versatile platform for a wide range of drug discovery and chemical biology applications.
References
Application Notes and Protocols for Auxin Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of auxins using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the process of sample preparation, chromatographic separation, and mass spectrometric detection of these critical plant hormones.
Introduction
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development. Accurate quantification of endogenous auxin levels is essential for understanding their physiological functions and for agricultural and horticultural applications. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for auxin analysis due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of auxins and their metabolites in complex plant matrices.[1] This document outlines established LC-MS methods, from sample extraction to data acquisition, to ensure reliable and reproducible results.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for accurate auxin analysis and depends on the plant matrix and the specific auxins of interest. Two common and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Protocol 1: Solid-Phase Extraction (SPE) for Auxin Purification
This protocol is suitable for purifying auxins from various plant tissues.[2][3][4]
-
Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction: Add 1 mL of cold extraction buffer (e.g., 80% methanol (B129727) in water) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with continuous shaking.
-
Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute the supernatant with water to a final methanol concentration of 20% and acidify with formic acid to a final concentration of 1%.[2][4] Load the diluted and acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elution: Elute the auxins from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: QuEChERS Method for Auxin Analysis in Agricultural Products
The QuEChERS method is a streamlined approach ideal for rapid screening of auxins in food and agricultural samples.[5][6][7][8]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction and Partitioning: Add 10 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine - PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of various auxins.
| Parameter | Specification | Reference |
| LC System | Agilent 1100 HPLC system or equivalent | [9] |
| Column | Cadenza CD-C18 (75 x 2.0 mm, 3 µm) or equivalent C18 column | [9] |
| Mobile Phase A | Water with 0.1% Formic Acid | [10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [10][11] |
| Gradient | A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) over several minutes, holds for a few minutes, and then returns to the initial conditions for equilibration. | [9] |
| Flow Rate | 0.2 - 0.4 mL/min | [9][10] |
| Column Temperature | 30 - 50 °C | [9][11] |
| Injection Volume | 5 - 10 µL | [9][11] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 3000) | [9] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. | [9][12] |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. | [13] |
Quantitative Data Summary
The following table presents a summary of quantitative performance data for LC-MS/MS methods used in auxin analysis.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 4-CPA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| MCPA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| NAA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| NOA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| IPA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| IBA | Vegetables, Fruits, Tubers | QuEChERS-LC-MS/MS | 1.0 | 3.0 | 78.9 - 96.4 | [5][6] |
| IAA | Chinese Cabbage | LC/ESI-ITMS | 8.0 (ng/mL) | - | 77.5 - 99.8 | [12] |
| IAA | Rice | HPLC-ESI-MS/MS | - | ~10 pmol/g FW | - | [9] |
| IAA-Asp | Rice | HPLC-ESI-MS/MS | - | - | - | [9] |
| IAA-Glu | Rice | HPLC-ESI-MS/MS | - | - | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification; FW: Fresh Weight. Note that LOD and LOQ values can vary depending on the specific instrument and matrix.
Visualizations
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin response genes by ARF transcription factors.
Caption: Canonical Auxin Signaling Pathway in the Nucleus.
Experimental Workflow for LC-MS Auxin Analysis
The general workflow for analyzing auxins by LC-MS involves several key steps, from sample collection to data analysis.
Caption: General workflow for LC-MS based auxin analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. Simultaneous determination of six auxin plant growth promoters in agricultural products by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jabonline.in [jabonline.in]
- 11. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 12. Identification and quantitation of auxins in plants by liquid chromatography/electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low efficiency of protein degradation with 5-Adamantyl-IAA.
Welcome to the technical support center for the 5-Adamantyl-IAA (5-Ad-IAA) based Auxin-Inducible Degron (AID) system. This guide provides troubleshooting advice and detailed protocols to help you resolve issues related to low protein degradation efficiency.
Frequently Asked Questions (FAQs)
Section 1: Core Concepts
Q1: What is the this compound-based Auxin-Inducible Degron (AID) system and how does it work?
The 5-Ad-IAA system is an advanced version of the AID technology used for rapid and controlled degradation of a protein of interest (POI). It relies on three core components:
-
An AID degron tag: A short peptide sequence, such as mini-IAA7 or AtIAA17, fused to your target protein.[1][2][3]
-
An engineered F-box protein: Typically, the F74A mutant of Oryza sativa TIR1 (OsTIR1F74A). This protein is a component of the SCF E3 ubiquitin ligase complex.[4][5][6]
-
The small molecule inducer: this compound (5-Ad-IAA), a synthetic auxin analog.[7]
In the presence of 5-Ad-IAA, the OsTIR1F74A protein binds to the AID tag on your POI. This interaction acts as a "molecular glue," bringing the SCF E3 ligase complex to the target protein.[8][9] The E3 ligase then polyubiquitinates the POI, marking it for rapid degradation by the cell's proteasome.[10][11]
Q2: Why is this compound paired with a mutant TIR1 (OsTIR1F74A)?
This pairing is a key advantage of the modern AID system, often called AID2. The wild-type TIR1 protein has a small auxin-binding pocket. The F74A mutation in OsTIR1 (or the equivalent F79A in AtTIR1) enlarges this pocket.[1][7] The bulky adamantyl group of 5-Ad-IAA fits specifically and with high affinity into this engineered pocket, a concept known as a "bump-and-hole" strategy.[5]
This engineered pair provides two major benefits:
-
High Sensitivity: The system is effective at concentrations up to 1000-fold lower than the natural auxin (IAA) required for the original AID system, minimizing potential off-target effects.[7][12]
-
Low Basal Degradation: The OsTIR1F74A mutant has a very low affinity for natural cellular auxins, which prevents "leaky" or unintended degradation of the target protein in the absence of the synthetic inducer.[1][5][6]
Section 2: Troubleshooting Low Degradation Efficiency
Q3: I am not observing any degradation of my target protein after adding 5-Ad-IAA. What are the common causes?
This is a frequent issue that can be resolved by systematically checking the key components and conditions of your experiment. Follow the workflow below.
Q4: My protein degradation is incomplete or very slow. How can I improve it?
-
Optimize 5-Ad-IAA Concentration and Incubation Time: The kinetics of degradation can vary between cell lines and target proteins. Perform a time-course and dose-response experiment to find the optimal conditions.[13] See Protocol 1 for a detailed method.
-
Verify OsTIR1F74A Expression: The level of the F-box protein is critical. Low or unstable expression of OsTIR1F74A is a common reason for inefficient degradation.[2][3][14] Ensure you have a cell clone with high and stable expression, and it may be necessary to maintain selection pressure to prevent silencing.[3]
-
Consider Target Protein Characteristics: Highly abundant proteins, proteins with long half-lives, or proteins sequestered in specific subcellular compartments may be more difficult to degrade. Longer incubation times or higher concentrations of 5-Ad-IAA may be required.
-
Enhance the Degron Tag: For difficult targets, using multiple tandem copies (e.g., three) of the degron tag can enhance the efficiency of recognition by the TIR1 complex.[4]
Q5: I am observing "leaky" degradation of my target protein without adding 5-Ad-IAA. How can I prevent this?
While the 5-Ad-IAA/OsTIR1F74A system is designed to minimize leaky degradation, it can occasionally occur.[1][5][6]
-
Cause: This is often due to very high overexpression of the OsTIR1F74A protein, which may lead to low-level, auxin-independent interactions with the AID tag.[5]
-
Solution: The best approach is to screen for stable cell clones with a moderate, yet sufficient, level of OsTIR1F74A expression that does not cause basal degradation but still supports efficient degradation upon induction.
Data Presentation
Table 1: Comparison of Common Auxin-Inducible Degron Systems
| Feature | Conventional AID System | Advanced AID System (AID2) |
| Auxin Inducer | Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) | This compound (5-Ad-IAA) |
| F-box Protein | OsTIR1 (Wild-Type) | OsTIR1F74A (Mutant) |
| Effective Concentration | High (e.g., 100-500 µM)[15] | Very Low (e.g., 1 nM - 1 µM)[5][7] |
| Degradation Speed | Rapid (often within 30-60 min)[11] | Very Rapid (can be <30 min)[5][11] |
| Basal Degradation | Can be an issue ("leaky")[1][5][16] | Minimal to none[5][6] |
| Key Advantage | First-generation, widely documented | High specificity, low toxicity, minimal leakiness[12] |
Experimental Protocols
Protocol 1: Optimizing 5-Ad-IAA Concentration and Incubation Time
This protocol helps determine the optimal dose and treatment duration for efficient degradation of your AID-tagged protein.
Materials:
-
Cell line stably expressing OsTIR1F74A and your AID-tagged POI.
-
Complete cell culture medium.
-
5-Ad-IAA stock solution (e.g., 1 mM in DMSO).[17]
-
Vehicle control (DMSO).
-
Multi-well plates (e.g., 6-well or 12-well).
-
Reagents for Western Blotting (lysis buffer, antibodies, etc.).
Procedure:
-
Cell Seeding: Plate your cells at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow them to adhere and recover for 18-24 hours.
-
Dose-Response Setup:
-
Prepare serial dilutions of 5-Ad-IAA in culture medium from your stock. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, and 1 µM.
-
Include a vehicle-only (DMSO) control and an untreated control.
-
Replace the medium in each well with the medium containing the different concentrations of 5-Ad-IAA.
-
Incubate for a fixed time point based on published data (e.g., 2-4 hours).[7]
-
-
Time-Course Setup:
-
Treat cells with a single, effective concentration of 5-Ad-IAA determined from your dose-response experiment or literature (e.g., 100 nM).
-
Prepare separate wells for each time point. Suggested time points are 0, 30 min, 60 min, 2h, 4h, and 8h.
-
Include a vehicle-treated control harvested at the final time point.
-
-
Cell Lysis and Analysis:
-
At the end of each incubation period, wash the cells with ice-cold PBS and lyse them directly in the plate using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein levels using a standard Western Blot procedure (see Protocol 2). Probe for your protein of interest and a loading control (e.g., Actin, Tubulin).
-
-
Data Interpretation:
-
For the dose-response, identify the lowest concentration of 5-Ad-IAA that achieves maximal degradation (Dmax). This is your optimal concentration.
-
For the time-course, determine the earliest time point at which maximal degradation is achieved.
-
Protocol 2: Validation of OsTIR1F74A and AID-Tagged Protein Expression by Western Blot
This protocol verifies the presence of the two key protein components of the AID system.
Materials:
-
Cell lysates from your experimental cell line and a parental (negative control) cell line.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-AID tag antibody (e.g., anti-V5, anti-FLAG, or a custom antibody against the degron sequence).
-
Anti-TIR1 antibody or an antibody against a tag fused to TIR1 (e.g., anti-RFP, anti-myc).
-
Antibody against your protein of interest (if the tag is small).
-
Anti-loading control antibody (e.g., anti-Actin, anti-Tubulin).
-
-
HRP-conjugated secondary antibodies.
-
ECL substrate for chemiluminescence.
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from your experimental and parental cell lysates onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
To confirm the tagged POI, look for a band at a higher molecular weight than the untagged protein in the parental line.
-
To confirm OsTIR1F74A expression, look for a band of the correct size that is absent in the parental line.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
Protocol 3: Confirmation of Proteasome-Dependent Degradation
This control experiment confirms that the observed protein loss is due to the proteasome and not other effects.
Materials:
-
Validated AID system cell line.
-
5-Ad-IAA at optimal concentration.
-
A proteasome inhibitor (e.g., MG-132 or Bortezomib).
-
Vehicle controls (DMSO).
Procedure:
-
Setup: Prepare four treatment groups:
-
Vehicle Only (Control)
-
5-Ad-IAA only
-
Proteasome Inhibitor only
-
5-Ad-IAA + Proteasome Inhibitor (pre-treat with inhibitor for 1-2 hours before adding 5-Ad-IAA).
-
-
Treatment: Treat cells for the optimal time determined in Protocol 1.
-
Analysis: Harvest cell lysates and perform a Western Blot for your target protein.
-
Expected Outcome:
-
The "5-Ad-IAA only" group should show significant degradation of the target protein.
-
The "5-Ad-IAA + Proteasome Inhibitor" group should show a "rescue" of the protein, with levels similar to the vehicle control.[18] This confirms the degradation is proteasome-dependent.
-
References
- 1. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the OsTIR1 and AtAFB2 AID Systems for Genome Architectural Protein Degradation in Mammalian Cells [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The auxin-inducible degradation (AID) system enables versatile conditional protein depletion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Auxin with 1000-fold Stronger Binding Affinity than the Natural Auxin | TCI AMERICA [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
How to address off-target effects of 5-Adamantyl-IAA in experiments.
Welcome to the technical support center for 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA). This resource is designed for researchers, scientists, and drug development professionals using 5-Ad-IAA in their experiments, particularly within the context of the Auxin-Inducible Degron (AID) system. Here you will find troubleshooting guides and frequently asked questions to help you design robust experiments and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is 5-Adamantyl-IAA and what is its primary on-target mechanism?
A1: this compound is a synthetic analog of the plant hormone indole-3-acetic acid (IAA). Its primary application is in the second-generation Auxin-Inducible Degron (AID2) system for conditional protein depletion.[1][2][3] The on-target mechanism relies on a "bump-and-hole" strategy.[1] 5-Ad-IAA (the "bump") is specifically designed to bind to a mutated auxin receptor, typically Oryza sativa TIR1 with a phenylalanine-to-alanine mutation (OsTIR1F74A) or a similar mutation in another TIR1 ortholog (the "hole").[1][2][3] This binding acts as a molecular glue, inducing the interaction between the engineered OsTIR1F74A and a target protein that has been endogenously tagged with an auxin-inducible degron (AID). This ternary complex formation leads to the polyubiquitination of the target protein by the SCF E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[1]
Q2: What are the main concerns regarding off-target effects of this compound?
A2: The primary concern for any small molecule is that it may interact with unintended cellular proteins, leading to unforeseen biological consequences. For 5-Ad-IAA, potential off-target effects can be categorized in two ways:
-
TIR1-independent effects: The compound could bind to endogenous proteins other than the engineered TIR1, altering their function and causing a phenotype unrelated to the degradation of your target protein.
-
Target-independent effects: The 5-Ad-IAA–TIR1F74A complex could have neomorphic activities or sequester cellular factors, independent of the degradation of the AID-tagged protein of interest.
While specific off-target binders of 5-Ad-IAA have not been systematically profiled in published literature, studies on the parent molecule, IAA, show that it can induce cytotoxicity, oxidative stress, and DNA damage at high concentrations (e.g., 1 mM) in mammalian cells.[4][5][6] The core strategy of the AID2 system is to use 5-Ad-IAA at picomolar or nanomolar concentrations—often 1,000-fold lower than IAA in the original AID system—to vastly increase specificity and minimize the likelihood of such off-target interactions.[1]
Q3: How does the AID2 system inherently minimize off-target effects?
A3: The AID2 system is engineered for high specificity, which inherently reduces the probability of off-target effects. This is achieved through two key features:
-
High Affinity Binding: The engineered OsTIR1F74A receptor and 5-Ad-IAA have a binding affinity that is up to 1000-fold stronger than the wild-type TIR1 and natural auxin pair.
-
Low Concentration Requirement: Due to this high affinity, potent and rapid degradation of the target protein can be achieved with very low concentrations of 5-Ad-IAA (typically in the nanomolar range).[1] At these concentrations, the compound is less likely to engage in low-affinity, non-specific binding with other cellular proteins. Studies have shown that with the improved AID2 system, there is no detectable "leaky" or basal degradation of the target protein in the absence of the inducer, highlighting the system's specificity.[1][2]
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides structured advice and experimental protocols to identify, control for, and mitigate potential off-target effects of this compound.
Issue 1: An unexpected phenotype is observed after 5-Ad-IAA treatment.
If you observe a phenotype that you suspect may be an off-target effect, it is crucial to perform a series of control experiments to dissect the cause. The central principle is to isolate the effect of 5-Ad-IAA from the on-target degradation of your protein of interest.
Logical Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Experimental Protocols for Key Controls
1. Titration of this compound Concentration
-
Objective: To determine the minimal concentration of 5-Ad-IAA required for efficient target degradation, thereby minimizing the risk of off-target effects.
-
Methodology:
-
Plate your experimental cells (expressing engineered TIR1 and the AID-tagged protein) in a multi-well format.
-
Prepare a dilution series of 5-Ad-IAA in your culture medium. A typical range to test is from 1 pM to 1 µM.
-
Treat the cells with the different concentrations of 5-Ad-IAA for a fixed time point (e.g., 2, 4, or 8 hours).
-
Lyse the cells and perform Western blotting to assess the degradation of the AID-tagged target protein.
-
Select the lowest concentration that achieves the desired level of protein depletion for all future experiments.
-
2. Parental Cell Line Control
-
Objective: To determine if 5-Ad-IAA causes any phenotypic changes in the absence of the AID system components.
-
Methodology:
-
Culture the parental cell line (the original line from which your engineered cells were derived, which does not express OsTIR1F74A or the AID-tagged protein).
-
Treat these cells with the working concentration of 5-Ad-IAA determined from your titration experiment.
-
As a parallel control, treat another set of parental cells with the vehicle (e.g., DMSO) alone.
-
Assess the phenotype of interest (e.g., cell viability, morphology, gene expression) at relevant time points.
-
Interpretation: If the phenotype is observed in this experiment, it is a TIR1-independent off-target effect of the compound.
-
3. Vehicle and Negative Controls
-
Objective: To ensure that the solvent used to dissolve 5-Ad-IAA or other experimental conditions are not causing the observed phenotype.
-
Methodology:
-
Use three groups of your fully engineered cells (expressing both OsTIR1F74A and the AID-tagged protein).
-
Group 1 (Experimental): Treat with the working concentration of 5-Ad-IAA.
-
Group 2 (Vehicle Control): Treat with an equivalent volume of the vehicle (e.g., DMSO or ethanol) used for the 5-Ad-IAA stock.
-
Group 3 (Untreated Control): Treat with culture medium only.
-
Assess the phenotype of interest.
-
Interpretation: If the phenotype appears in the vehicle control group, the solvent may be the cause. If it appears in all groups, it may be an artifact of the experimental conditions.
-
Issue 2: Concern about subtle or unknown off-target effects.
Even without an obvious unexpected phenotype, it is good practice to validate the specificity of the system.
Advanced Validation Strategies
1. Rescue Experiment
-
Objective: To confirm that the observed phenotype is due to the depletion of the target protein and not an off-target effect.
-
Methodology:
-
Create a version of your target protein that is resistant to degradation. This can be achieved by expressing a version of the protein from a transgene that lacks the AID tag or has a mutated degron sequence.
-
Introduce this "rescue" construct into your engineered cell line.
-
Treat the cells with 5-Ad-IAA.
-
Interpretation: If the phenotype is reversed or "rescued" in the presence of the degradation-resistant protein, it strongly indicates that the phenotype is an on-target consequence of depleting your protein of interest.
-
Signaling Pathway of the AID2 System
Caption: On-target mechanism of the 5-Ad-IAA-mediated AID2 system.
Quantitative Data Summary
The primary advantage of 5-Ad-IAA is its potency in the engineered AID2 system, allowing for significantly lower working concentrations compared to natural auxins in the original AID system.
| Compound | System Component | Typical Concentration Range | Relative Potency | Reference |
| This compound | Engineered OsTIR1F74A | 100 pM - 1 µM | ~1000x stronger than IAA/TIR1WT | [1] |
| Indole-3-acetic acid (IAA) | Wild-Type TIR1 | 100 µM - 500 µM | Baseline | [7] |
| 1-Naphthaleneacetic acid (NAA) | Wild-Type TIR1 | ~500 µM | Similar to IAA | [1] |
Note: Optimal concentrations are cell-type and target-dependent and should always be determined empirically through titration experiments.
References
- 1. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment toxic effects of exposure to 3-indoleacetic acid via hemato-biochemical, hormonal, and histopathological screening in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Instability issues with 5-Adamantyl-IAA and how to prevent them.
Welcome to the technical support center for 5-Adamantyl-IAA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer solutions for potential instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development. The key feature of this compound is the presence of a bulky adamantyl group attached to the indole (B1671886) ring of indole-3-acetic acid (IAA)[1]. This modification enhances its stability and bioactivity compared to the natural auxin IAA, making it a valuable tool in agricultural applications for promoting plant growth and resilience[1]. It is also utilized in the auxin-inducible degron (AID) system for targeted protein degradation in non-plant organisms[2][3].
Q2: How should I store solid this compound?
Solid this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is important to protect it from light and moisture to ensure its long-term stability.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound stock solutions should be prepared using a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A commonly used concentration for a stock solution is 1 mM[3][4]. Aliquots of the stock solution should be stored at -20°C to minimize degradation from repeated freeze-thaw cycles. Under these conditions, a 1 mM DMSO stock solution of this compound has been shown to be stable for at least 7 days at room temperature with no loss of activity[4].
Troubleshooting Guide
This guide addresses common instability issues that you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound in working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. |
| Photodegradation of this compound. | Protect your working solutions and experimental setup from light, especially if the experiment is conducted over an extended period. Use amber-colored tubes or wrap containers in aluminum foil. | |
| Incompatibility with buffer components. | While specific data for this compound is limited, some buffer components can affect the stability of small molecules. If you suspect buffer incompatibility, consider preparing fresh solutions in a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer, or vice versa) and compare the results. | |
| Precipitation observed in stock or working solutions. | Poor solubility in the chosen solvent. | Ensure you are using a recommended solvent like DMSO for stock solutions. For aqueous working solutions, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation and is compatible with your experimental system. |
| Freeze-thaw cycles leading to precipitation. | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C.
Stability Data
| Condition | Observation for this compound | Inference/Comparison with other Auxins |
| Storage of 1 mM DMSO stock | No loss of activity after 7 days at room temperature when stored at -20°C initially[4]. | Synthetic auxins like NAA are generally more stable than IAA[5]. |
| Photodegradation | Specific data not available. | IAA is known to be susceptible to photodegradation. It is recommended to protect this compound solutions from light as a precaution. |
| pH Stability | Specific data not available. | The stability of indole compounds can be pH-dependent. It is advisable to maintain a pH close to neutral for working solutions unless the experimental protocol requires otherwise. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inferred degradation pathways for the IAA core of this compound.
Caption: Recommended workflow for handling this compound to minimize instability.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Overcoming poor solubility of 5-Adamantyl-IAA in aqueous solutions.
Welcome to the technical support center for 5-Adamantyl-IAA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a primary focus on the compound's poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound difficult to dissolve in aqueous solutions like water or PBS?
A1: this compound possesses a large, hydrophobic adamantyl group and an indole (B1671886) ring system, making it poorly soluble in polar solvents like water or phosphate-buffered saline (PBS).[1][2] Compounds with significant hydrophobic character tend to aggregate in aqueous environments to minimize their contact with water molecules, leading to low solubility.[3][4] A structurally similar compound, 5-Ph-IAA, demonstrates very low solubility in PBS (pH 7.2) at approximately 0.20 mg/mL, suggesting a similar challenge for this compound.[5][6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water.[7][8] One study successfully dissolved this compound in DMSO to create a 1 mM stock solution.[9] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) are also effective for similar compounds.[5]
Q3: How do I prepare a working solution from a DMSO stock, and what is the maximum recommended final DMSO concentration?
A3: To prepare a working solution, you should perform a serial dilution of your concentrated DMSO stock into your final aqueous buffer or cell culture medium.[10] It is critical to keep the final concentration of DMSO in your experiment as low as possible, because organic solvents can have physiological effects on cells.[5] A final DMSO concentration of less than 0.5% is generally recommended, although the specific tolerance can vary depending on the cell type or experimental system.[11][12]
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue that occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to prepare a more dilute working solution.
-
Increase Solvent Concentration: You can slightly increase the final percentage of DMSO, but be mindful of its potential toxicity to your cells.
-
Use Intermediary Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortex While Diluting: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.[11]
-
Try an Alternative Solubilization Method: If precipitation persists, consider using pH adjustment or complexation agents like cyclodextrins.[13][14]
Q5: Can I dissolve this compound without using an organic solvent?
A5: Yes, two primary methods can be employed to avoid organic solvents:
-
pH Adjustment: this compound contains a carboxylic acid group, similar to the parent compound Indole-3-acetic acid (IAA). The solubility of IAA is known to increase significantly in alkaline conditions (high pH) because the carboxylic acid is deprotonated to form a more soluble salt.[14] You can dissolve this compound in a buffer with a basic pH and then carefully neutralize it to your desired experimental pH.[14]
-
Complexation: Using complexing agents like cyclodextrins can enhance aqueous solubility without organic solvents.[15]
Q6: What are cyclodextrins and how can they improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their central cavity.[3] This "guest-host" complex presents a hydrophilic exterior to the water, thereby increasing the apparent aqueous solubility of the guest molecule.[3][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]
Solubility Data
| Solvent | Approximate Solubility of 5-Ph-IAA | Reference(s) |
| Ethanol | ~33 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| PBS (pH 7.2) | ~0.2 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 1 mM to 100 mM).[9][17]
-
Vortex the tube vigorously for 30-60 seconds. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.[18]
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.[9]
-
For experiments, thaw an aliquot and dilute it into your final aqueous medium to the desired working concentration, ensuring the final DMSO volume is minimal (e.g., <0.5%).
Protocol 2: Solubilization using pH Adjustment (Alkaline Method)
This protocol is adapted from methods used for Indole-3-acetic acid (IAA) and should be optimized for this compound.[14]
-
Weigh the this compound powder.
-
Add a small volume of 1N NaOH dropwise while mixing until the powder dissolves completely. This creates a basic environment where the carboxylic acid group is deprotonated to its soluble salt form.[14]
-
Once dissolved, add your desired aqueous buffer (e.g., PBS) to dilute the solution.
-
Carefully adjust the pH of the final solution back to the desired physiological range (e.g., 7.2-7.4) using a suitable buffer system, such as a sodium phosphate (B84403) buffer.[14]
-
Sterilize the final solution by passing it through a 0.22 µm filter.
Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This is a general laboratory method for forming inclusion complexes.[13]
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 (IAA:Cyclodextrin) is a good starting point.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized this compound/cyclodextrin complex. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC or UV-Vis spectroscopy).
Visual Guides
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes related to this compound.
Caption: Simplified signaling pathway for auxin and its analogs.[19][20]
Caption: Standard experimental workflow for solubilizing this compound with DMSO.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C20H23NO2 | CID 154703793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. humapub.com [humapub.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]
- 20. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]
Unexpected phenotypic changes in cells treated with 5-Adamantyl-IAA.
Welcome to the technical support center for researchers utilizing 5-Adamantyl-IAA in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypic changes observed in cells treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the plant hormone auxin (indole-3-acetic acid, IAA). It is a key component of the second-generation Auxin-Inducible Degron (AID2) system for targeted and rapid protein degradation.[1][2] The AID2 system relies on a "bump-and-hole" strategy.[1][3] A bulky adamantyl group is added to the IAA molecule (the "bump"), and a corresponding mutation is made in the auxin receptor protein, typically from Oryza sativa TIR1 (OsTIR1), creating a "hole" (e.g., F74A or F74G mutation).[4][5][6] This engineered receptor preferentially binds this compound over the natural auxin, leading to the recruitment of an AID-tagged protein of interest to the SCF E3 ubiquitin ligase complex and its subsequent degradation by the proteasome.[7][8] This system is designed for high specificity and efficiency at very low compound concentrations.[5][9]
Q2: I'm observing significant cell death after treatment with this compound. Is this expected?
While the AID2 system is designed to minimize toxicity by using much lower ligand concentrations than the original AID system, cytotoxicity can still occur.[5][9] Unexpected cell death could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Target Protein Essentiality: The observed cell death may be the expected phenotype if your target protein is essential for cell viability or proliferation. The rapid degradation induced by the AID2 system can reveal such essential functions more directly than slower methods like RNAi.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.
-
Off-Target Effects: Although rare with the AID2 system, off-target effects cannot be entirely ruled out.
Q3: My target protein is not degrading completely, leading to a confusing or mixed phenotype. What can I do?
Incomplete degradation is a common issue that can lead to ambiguous results.[7] Consider the following troubleshooting steps:
-
Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal level for efficient degradation in your system. While nanomolar concentrations are often effective, the ideal concentration can be protein- and cell-line-dependent.[10][11]
-
Check OsTIR1 Expression: The expression level of the mutated OsTIR1 protein is critical. Insufficient levels may lead to incomplete degradation. Conversely, very high levels might contribute to basal degradation even without the ligand.[11]
-
Verify AID Tag Integrity: Ensure the AID tag on your protein of interest is correctly integrated and accessible. The location of the tag (N- or C-terminus) can influence degradation efficiency.
-
Protein Half-Life: Highly stable or abundant proteins may require longer treatment times or higher concentrations of this compound for complete degradation.
Q4: I'm observing a phenotype even before adding this compound. What is causing this "leaky" effect?
The AID2 system was specifically engineered to reduce the "leaky" or basal degradation that was a drawback of the original AID system.[1][3][4][12] However, some residual leakiness might still be observed.[5][7] This could be due to:
-
High OsTIR1 Expression: Overexpression of the OsTIR1(F74A/G) receptor might lead to a low level of ligand-independent degradation.[11]
-
Target Protein Sensitivity: The function of your protein of interest might be highly sensitive to even minor reductions in its cellular concentration.
-
Comparison with Original AID System: The AID2 system shows significantly less leaky degradation compared to the first-generation AID system.[4][12] If you have previously used the original system, the baseline phenotype might appear different.
Troubleshooting Guide
This guide addresses specific unexpected phenotypic changes you might encounter.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of apoptosis or necrosis. | 1. This compound concentration is too high.2. The target protein is essential for cell survival.3. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. This may be the true phenotype. Consider time-course experiments to distinguish primary from secondary effects.3. Ensure the final solvent concentration is below the toxic threshold for your cells. |
| Inconsistent or partial phenotype across the cell population. | 1. Incomplete protein degradation.2. Heterogeneous expression of OsTIR1(F74A/G).3. Cell cycle-dependent function of the target protein. | 1. Increase this compound concentration or treatment duration. Confirm degradation by Western blot.2. If using a polyclonal population, consider single-cell cloning to obtain a clonal line with uniform OsTIR1 expression.3. Synchronize cells before treatment to assess phenotype at specific cell cycle stages. |
| Phenotype is observed, but Western blot shows residual target protein. | 1. A small amount of remaining protein is sufficient for function.2. The antibody is detecting a non-specific band. | 1. This suggests your protein functions at very low concentrations. The observed phenotype is likely valid.2. Validate your antibody with appropriate controls (e.g., knockout/knockdown cell lines). |
| No phenotype is observed despite confirmed protein degradation. | 1. The protein is not essential for the phenotype under investigation.2. Functional redundancy with other proteins.3. The experimental endpoint is not sensitive enough to detect the change. | 1. Re-evaluate the hypothesized function of the protein.2. Investigate potential compensatory mechanisms or redundant pathways.3. Consider more sensitive or alternative assays to measure the phenotype. |
| Unexpected changes in cell morphology or gene expression unrelated to the known function of the target protein. | 1. Off-target effects of this compound.2. The target protein has unknown functions. | 1. Perform rescue experiments by expressing an untaggable version of the target protein. If the phenotype is rescued, it is likely on-target. Consider proteomics to identify other affected proteins.[13]2. The AID2 system is a powerful tool for uncovering novel protein functions due to its rapid action.[7] |
Quantitative Data Summary
The following tables summarize key quantitative parameters of the AID2 system using this compound or the similar analog 5-Ph-IAA.
Table 1: Ligand Concentration and Degradation Kinetics
| Parameter | Original AID System (IAA) | AID2 System (5-Ad-IAA / 5-Ph-IAA) | Reference |
| Effective Ligand Concentration | 100 - 500 µM | 1 - 100 nM | [4][10] |
| Fold-Lower Concentration | N/A | ~670 to 1000-fold lower | [1][5][9] |
| Target Protein Half-Life | Variable, often >30 min | 10 - 45 min | [14][15] |
| Basal Degradation | Often observed | Not detectable or significantly reduced | [3][4][5][12] |
Table 2: Comparison of Different TIR1 Mutants and Ligands
| TIR1 Variant | Ligand | Relative Affinity/Potency | Key Feature | Reference |
| OsTIR1 (Wild-Type) | IAA/NAA | Baseline | Original AID system, prone to leakiness. | [16] |
| AtTIR1(F79G) | 5-Ph-IAA | High | Improved degradation control in C. elegans. | [12] |
| OsTIR1(F74G) | 5-Ph-IAA | High | No detectable leaky degradation. | [1][17] |
| OsTIR1(F74A) | This compound | Very High (>1000x IAA) | Picomolar to nanomolar effective concentrations. | [4][10][9] |
Experimental Protocols
Protocol 1: General Workflow for Inducing Protein Degradation
A generalized workflow for a protein degradation experiment using the AID2 system.
Protocol 2: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute it in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 3: Western Blot Analysis of Protein Degradation
-
Cell Lysis: After treating cells with this compound for the desired time points (including a 0-hour control), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your protein of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the untreated sample.
Signaling Pathway Diagram
AID2 Signaling Pathway
The diagram below illustrates the molecular mechanism of the this compound-induced protein degradation via the AID2 system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigators plant better AID for protein degradation | 2020-11-20 | BioWorld [bioworld.com]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | A One-step strategy to target essential factors with auxin-inducible degron system in mouse embryonic stem cells [frontiersin.org]
- 8. An auxin-based degron system for the rapid depletion of proteins in nonplant cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthetic Auxin with 1000-fold Stronger Binding Affinity than the Natural Auxin | TCI AMERICA [tcichemicals.com]
- 10. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Depletion Using the Auxin-Inducible Degron 2 (AID2) System. | Sigma-Aldrich [merckmillipore.com]
- 15. Targeted Protein Depletion Using the Auxin-Inducible Degron 2 (AID2) System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HiHo-AID2: boosting homozygous knock-in efficiency enables robust generation of human auxin-inducible degron cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Adamantyl-IAA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with experiments involving 5-Adamantyl-IAA. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My target protein, tagged with an Auxin-Inducible Degron (AID), is not degrading after adding this compound. What are the possible causes?
Several factors could be preventing the degradation of your AID-tagged protein of interest (POI). Here's a checklist of potential issues to investigate:
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Incorrect TIR1 variant: this compound is designed to work with a mutated version of the TIR1 F-box protein, specifically one with a modified auxin-binding pocket.[1][2][3] For instance, in Oryza sativa (rice), the corresponding mutant is OsTIR1F74A, and in Arabidopsis thaliana, it is AtTIR1F79A or AtTIR1F79G.[1][2] Using the wild-type TIR1 will not result in efficient degradation with this compound.
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Suboptimal this compound Concentration: While this compound is effective at concentrations 1,000 to 10,000 times lower than natural auxin, an appropriate concentration is still crucial.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein.
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Improper this compound Preparation and Storage: this compound is a powder that needs to be dissolved properly.[5][6] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[7] Ensure your stock solution is fully dissolved and stored correctly (at -20°C for up to 3 years as a powder) to maintain its activity. Aqueous solutions are not recommended for long-term storage.[7]
-
Issues with the AID Tag: The AID tag itself might be improperly folded, inaccessible to the SCF complex, or the fusion to your protein of interest may interfere with its function. Consider testing a different location for the AID tag on your protein (N-terminus, C-terminus, or an internal loop).
-
Inefficient Ubiquitination or Proteasomal Degradation: The issue may lie downstream of the auxin-TIR1 interaction. The cell line you are using might have limitations in its ubiquitin-proteasome system, or your protein of interest may be resistant to degradation.
Q2: I'm observing high background degradation of my AID-tagged protein even without adding this compound. How can I reduce this?
A key advantage of the AID2 system with this compound and a mutated TIR1 is the reduction of background degradation.[2][3] If you are still observing this, consider the following:
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Leaky TIR1 Expression: If the expression of your mutated TIR1 is too high, it might lead to some ligand-independent degradation. Using an inducible promoter to control the expression of the mutated TIR1 can help mitigate this.
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Instability of the Fusion Protein: The fusion of the AID tag to your protein of interest might inherently destabilize it, leading to its degradation through pathways independent of the AID system.
Q3: What is the mechanism of action of this compound in the AID2 system?
This compound is a synthetic auxin analog.[5] Its mechanism is centered on the Auxin-Inducible Degron (AID) system, specifically the second-generation AID2 system. Here’s a breakdown of the signaling pathway:
-
Binding to Mutated TIR1: this compound has a high binding affinity for a mutated version of the TIR1 protein (e.g., OsTIR1F74A).[2][4] This "bump-and-hole" strategy ensures that the synthetic auxin interacts specifically with the engineered receptor and not with the endogenous wild-type TIR1.[2]
-
Formation of the SCF Complex: TIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2]
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Recruitment of AID-tagged Protein: The binding of this compound to the mutated TIR1 promotes the interaction between the SCF complex and the AID tag fused to your protein of interest.[2]
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Polyubiquitination: The SCF complex then polyubiquitinates the AID-tagged protein.[2]
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Proteasomal Degradation: The polyubiquitinated protein is recognized and targeted for degradation by the 26S proteasome.[2]
This process leads to the rapid and specific depletion of your target protein.
Quantitative Data Summary
| Parameter | This compound with Mutated TIR1 (AID2 System) | Natural Auxin (IAA) with Wild-Type TIR1 (AID System) | Reference(s) |
| Relative Binding Affinity | ~1000-fold stronger | Standard | [4] |
| Effective Concentration | Picomolar to low nanomolar range | Micromolar range | [2] |
| Background Degradation | Minimal to none detected | Can be an issue | [2][3] |
| Depletion Kinetics | Faster depletion observed | Slower depletion | [1] |
Experimental Protocols
General Protocol for Protein Depletion using the AID2 System
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific experimental setup.
-
Cell Line Preparation:
-
Ensure your cells are stably expressing both the mutated TIR1 (e.g., OsTIR1F74A) and your AID-tagged protein of interest.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Induction of Protein Degradation:
-
Culture your cells to the desired confluency.
-
Dilute the this compound stock solution in your cell culture medium to the desired final concentration (e.g., 1-100 nM). It is advisable to test a range of concentrations.
-
Replace the existing medium with the medium containing this compound.
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Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). A time-course experiment is recommended to determine the optimal degradation time.
-
-
Analysis of Protein Depletion:
-
Harvest the cells at different time points after the addition of this compound.
-
Prepare cell lysates for analysis.
-
Analyze the levels of your target protein by Western blotting using an antibody specific to your protein of interest or the AID tag.
-
Visualizations
Caption: The signaling pathway of the AID2 system.
Caption: A typical workflow for a this compound experiment.
References
- 1. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Auxin with 1000-fold Stronger Binding Affinity than the Natural Auxin | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Best practices for storing and handling 5-Adamantyl-IAA to maintain activity.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of 5-Adamantyl-IAA to maintain its activity, particularly for its use in the Auxin-Inducible Degron 2 (AID2) system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic analog of the plant hormone indole-3-acetic acid (IAA). Its bulky adamantyl group enhances its bioactivity and stability. It is primarily used as a key component of the Auxin-Inducible Degron 2 (AID2) system for rapid and targeted protein degradation in research settings. In this system, it acts as a "molecular glue" to facilitate the interaction between a mutated F-box protein TIR1 (e.g., OsTIR1F74A or OsTIR1F74G) and an AID-tagged target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Q2: How should solid this compound be stored?
Solid this compound should be stored in a refrigerator at 2°C to 8°C. For long-term stability, it is recommended to store it under an inert gas atmosphere (e.g., argon or nitrogen) and protected from heat and air.
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a 1 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high purity and free of water, as water can promote the degradation of compounds during long-term storage.
Q4: What are the best practices for storing this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C. While some studies have shown no loss of activity after 7 days at room temperature, long-term storage at low temperatures is crucial for maintaining potency.[1] General stability studies on compounds in DMSO suggest that storage at -20°C can be effective for months to years, though the specific long-term stability of this compound has not been extensively documented.
Q5: Is this compound sensitive to light?
Data Summary
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | 2°C to 8°C, under inert gas, protected from air and heat. | To minimize degradation and maintain chemical integrity. |
| Stock Solution | 1 mM in anhydrous DMSO. | DMSO is a common solvent, and using an anhydrous grade minimizes water-related degradation. |
| Stock Solution Storage | Aliquot and store at -20°C. | Minimizes freeze-thaw cycles and preserves compound activity over the long term. |
| Light Exposure | Minimize exposure to light for both solid and solutions. | The parent compound, IAA, is light-sensitive; this is a precautionary measure. |
Experimental Protocols
General Protocol for Inducing Protein Degradation using the AID2 System
This protocol provides a general workflow for using this compound to induce the degradation of a target protein tagged with an auxin-inducible degron in a cell line expressing a mutated TIR1 F-box protein (e.g., OsTIR1F74A).
Materials:
-
Cells stably expressing your AID-tagged protein of interest and a mutated TIR1 variant (e.g., OsTIR1F74A).
-
1 mM stock solution of this compound in anhydrous DMSO.
-
Appropriate cell culture medium and reagents.
-
Equipment for cell lysis and protein analysis (e.g., Western blotting).
Procedure:
-
Cell Culture: Culture the cells under standard conditions to the desired confluency.
-
Preparation of Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to the final desired working concentration. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.
-
Induction of Degradation: Replace the existing cell culture medium with the medium containing the desired concentration of this compound.
-
Time Course: Incubate the cells for various time points (e.g., 0, 30, 60, 120, 240 minutes) to determine the degradation kinetics of the target protein.
-
Cell Lysis and Protein Analysis: At each time point, harvest the cells and prepare protein lysates. Analyze the levels of the AID-tagged protein by Western blotting or another appropriate method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or inefficient protein degradation | 1. Incorrect TIR1 variant used. 2. Suboptimal concentration of this compound. 3. Degraded this compound stock solution. 4. Inefficient expression of the mutated TIR1. | 1. Ensure your cell line expresses the appropriate mutated TIR1 (e.g., OsTIR1F74A) compatible with this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Prepare a fresh stock solution from solid material. 4. Verify the expression level of the mutated TIR1 protein. |
| "Leaky" or basal degradation (degradation without adding this compound) | 1. Overexpression of the mutated TIR1 protein. 2. Instability of the AID-tagged protein. | 1. If possible, use a cell line with lower or inducible expression of the mutated TIR1. 2. Confirm the stability of your target protein with the AID tag in the absence of TIR1 expression. |
| Inconsistent results between experiments | 1. Inconsistent preparation of this compound working solutions. 2. Multiple freeze-thaw cycles of the stock solution. 3. Water contamination in the DMSO stock. 4. Variations in cell culture conditions. | 1. Prepare fresh working solutions for each experiment. 2. Use single-use aliquots of the stock solution. 3. Use high-purity, anhydrous DMSO and store stock solutions properly. 4. Maintain consistent cell density, passage number, and other culture parameters. |
Visualizations
Caption: Troubleshooting workflow for inefficient protein degradation.
Caption: Simplified signaling pathway of the AID2 system.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 5-Adamantyl-IAA and Naphthaleneacetic Acid (NAA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic auxins 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) and 1-Naphthaleneacetic acid (NAA). While both are analogs of the natural auxin indole-3-acetic acid (IAA) and influence plant growth and development, their efficacy and primary applications differ significantly. This document summarizes available experimental data, details relevant methodologies, and illustrates associated biological pathways to inform research and development.
Executive Summary
1-Naphthaleneacetic acid (NAA) is a widely used synthetic auxin in agriculture and horticulture for applications such as promoting root formation, fruit thinning, and preventing premature fruit drop.[1][2] Its effects are well-documented across a variety of plant species. This compound, in contrast, is a more specialized, engineered auxin characterized by its exceptionally high potency, particularly within the context of the Auxin-Inducible Degron (AID) system for targeted protein degradation.[3][4] In this system, this compound can be thousands of times more effective than natural auxin.[4] While direct comparative data in traditional plant growth assays are limited for this compound, its structural design suggests it may also exhibit potent auxin activity in plants.
Comparative Efficacy Data
The following tables summarize the quantitative effects of NAA on different plant processes based on published experimental data. Due to the limited availability of public data for this compound in these specific assays, a direct quantitative comparison is not currently possible. However, its high potency in other systems suggests it would be effective at much lower concentrations than NAA.
Table 1: Efficacy of NAA in Callus Induction
| Plant Species | Explant | NAA Concentration (mg/L) | BAP Concentration (mg/L) | Callus Induction Efficiency | Reference |
| Brassica oleracea (Curly Kale) | Hypocotyl | 1.0 | 1.0 | Maximum callus growth | [5] |
| Hygrophila difformis | Leaf | 1.0 | 2.0 | Highest efficiency | [6] |
| Solanum tuberosum (Potato) | Internodal segments | 2.0 | - | 100% callus induction | [7] |
| Caladium bicolor | Tuber | 0.5 | 0.5 | 95.5% callus induction | [8] |
| Nicotiana tabacum (Tobacco) | Leaf | 1.0 - 2.0 | 0.2 | Successful callus induction | [9][10] |
Table 2: Efficacy of NAA in Rooting and Development
| Plant Species | Application | NAA Concentration | Effect | Reference |
| Solanum lycopersicum (Tomato) | Root induction from callus | 1.0 mg/L | 66.07% root induction | [11] |
| Camellia sinensis (Tea) | Adventitious root formation | Low concentrations | Promotes rooting | [12] |
| Arabidopsis thaliana | Gene expression (AtGA2ox2) | 50 µM | Elevated expression | [13] |
| Prunus (Plum) | Fruit quality | Not specified | Increased fruit size and quality | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for comparative studies of this compound and NAA.
Arabidopsis thaliana Root Elongation Assay
Objective: To determine the effect of synthetic auxins on primary root growth in Arabidopsis thaliana.
Materials:
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Arabidopsis thaliana (Col-0) seeds
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Half-strength Murashige and Skoog (MS) medium with 0.7% agar (B569324)
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Sterile petri dishes (120 x 120 mm)
-
This compound and NAA stock solutions
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface-sterilize Arabidopsis thaliana seeds with 10% sodium hypochlorite (B82951) solution containing 0.1% Triton X-100 for 20 minutes, followed by several rinses with sterile water.[15]
-
Plate the sterilized seeds on half-strength MS agar plates.[15]
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Stratify the seeds at 4°C for 4 days to synchronize germination.[15]
-
Transfer the plates to a growth chamber and place them vertically under a 12/12 hour light/dark cycle at 21°C.[15]
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After 9 days, select seedlings with primary roots of at least 1 cm in length and transfer them to new MS agar plates containing a range of concentrations of this compound or NAA.
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Place the plates back in the growth chamber vertically.
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Measure the primary root length at regular intervals (e.g., every 24 hours) for a period of 5-7 days.
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Calculate the root elongation rate for each treatment.
Tobacco (Nicotiana tabacum) Callus Induction Assay
Objective: To evaluate the efficiency of synthetic auxins in inducing callus formation from tobacco leaf explants.
Materials:
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Young, healthy leaves from sterile Nicotiana tabacum seedlings
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MS medium supplemented with varying concentrations of auxin (this compound or NAA) and a cytokinin (e.g., 6-Benzylaminopurine, BAP)
-
Sterile petri dishes
-
Sterile filter paper
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Sterile scalpels and forceps
-
Growth chamber with controlled temperature and light (or dark) conditions
Procedure:
-
Excise young leaves from one-month-old sterile tobacco seedlings.
-
Cut the leaves into small segments (approximately 1 cm²).
-
Place the leaf explants onto MS medium containing the desired concentrations of this compound or NAA, typically in combination with a cytokinin like BAP.[9] A common starting point for NAA is a high auxin-to-cytokinin ratio.[9]
-
Seal the petri dishes and place them in a growth chamber at 25°C in the dark for callus induction.[16]
-
Observe the explants regularly for callus formation, noting the time of initiation, color, and morphology of the callus.
-
After a set period (e.g., 4 weeks), the fresh weight of the induced callus can be measured to quantify the effect of each treatment.
Signaling Pathways and Experimental Workflows
Canonical Auxin Signaling Pathway
Auxin perception and signaling are critical for mediating its diverse effects on plant growth. The primary pathway involves the TIR1/AFB family of F-box proteins.
In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[17] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor (a component of the SCF E3 ubiquitin ligase complex) and the Aux/IAA repressor.[18][19] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[19] The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to various physiological responses.[17]
Experimental Workflow for Comparative Auxin Efficacy
The following diagram illustrates a typical workflow for comparing the efficacy of different auxins on plant root growth.
This workflow outlines the key steps from seed preparation to data analysis for a typical root elongation assay. A similar workflow can be applied to other auxin bioassays, such as callus induction or lateral root formation, with modifications to the specific treatment and analysis steps.
Conclusion
NAA is a robust and versatile synthetic auxin with a long history of use and a wealth of supporting data for various applications in plant science. This compound represents a highly potent, next-generation auxin analog, primarily demonstrated to be exceptionally effective in the specialized AID system. While its broader applications in general plant growth regulation are not as well-documented, its extreme potency suggests it could be a valuable tool for researchers, potentially eliciting strong physiological responses at very low concentrations. Further direct comparative studies are warranted to fully elucidate the efficacy of this compound relative to established synthetic auxins like NAA in a wider range of plant physiological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Investigators plant better AID for protein degradation | 2020-11-20 | BioWorld [bioworld.com]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. Potential of some explants for callus induction and plantlet regeneration in Solanum lycopersicum L. under treatment of different plant growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Exogenous α-Naphthaleneacetic Acid and 24-Epibrassinolide on Fruit Size and Assimilate Metabolism-Related Sugars and Enzyme Activities in Giant Pumpkin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Arabidopsis thaliana root growth kinetics with high temporal and spatial resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction and Culture of Tobacco Callus - Lifeasible [lifeasible.com]
- 17. researchgate.net [researchgate.net]
- 18. Teaching resources. Model of the TIR1 pathway for auxin-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
5-Adamantyl-IAA versus other degron systems: advantages and disadvantages.
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of a degron system is a critical decision. This guide provides an objective comparison of the 5-Adamantyl-IAA (5-Ad-IAA) auxin-inducible degron (AID) system against other prominent degron technologies, namely the dTAG and HaloPROTAC systems. Supported by experimental data and detailed methodologies, this document aims to illuminate the advantages and disadvantages of each, facilitating an informed selection for your research needs.
The ability to rapidly and reversibly deplete a protein of interest is a powerful tool for dissecting complex biological processes and validating novel drug targets. Conditional degron systems, which utilize small molecules to induce the degradation of a target protein, have emerged as a superior alternative to traditional genetic methods like CRISPR or siRNA, offering enhanced temporal control and reversibility.[1][2] Among these, the 5-Ad-IAA system, an improved version of the auxin-inducible degron (AID) system often termed AID2, has garnered significant attention for its high efficiency and specificity.[3][4]
Mechanism of Action: A Tale of Three Systems
The core principle of these degron systems is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. However, they achieve this through distinct molecular mechanisms.
This compound (AID2) System: This system relies on components of the plant auxin signaling pathway reconstituted in non-plant cells. A protein of interest (POI) is tagged with a small degron sequence from an Aux/IAA protein. In the presence of 5-Ad-IAA, a synthetic auxin analog, the engineered F-box protein OsTIR1 harboring a specific mutation (F74A) is induced to bind to the degron tag.[3][5] This interaction recruits the endogenous SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of the tagged protein.[3] The "bump-and-hole" strategy, pairing the bulky 5-Ad-IAA with the mutated OsTIR1(F74A) which has a complementary enlarged binding pocket, ensures high affinity and specificity, minimizing off-target effects.[3]
dTAG System: The dTAG system employs a different small molecule-induced dimerization principle. The POI is fused with a mutant form of the FKBP12 protein (FKBP12F36V).[6][7] A heterobifunctional small molecule, the dTAG degrader, acts as a molecular glue. One end of the dTAG molecule binds to the FKBP12F36V tag, while the other end recruits an endogenous E3 ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][8] This induced proximity leads to the ubiquitination and degradation of the fusion protein.[7]
HaloPROTAC System: Similar to the dTAG system, the HaloPROTAC technology utilizes a bifunctional molecule. In this case, the POI is tagged with a HaloTag, a modified bacterial dehalogenase.[1][] The HaloPROTAC molecule consists of a chloroalkane ligand that forms a covalent bond with the HaloTag, and a ligand that recruits an E3 ligase (commonly VHL).[][10] This ternary complex formation triggers the ubiquitination and degradation of the HaloTag-fused protein.[1][10]
Performance Comparison: A Quantitative Look
The efficacy of a degron system is determined by several key parameters, including the speed and extent of degradation, the concentration of the small molecule required, and the potential for off-target effects or "leaky" degradation in the absence of the inducer.
| Feature | This compound (AID2) System | dTAG System | HaloPROTAC System |
| Inducer Molecule | This compound | dTAG molecule (e.g., dTAG-13) | HaloPROTAC molecule (e.g., HaloPROTAC3) |
| Degron Tag | mini-AID (mAID) or full-length IAA protein | FKBP12F36V | HaloTag7 |
| E3 Ligase | Exogenous OsTIR1(F74A) recruiting endogenous SCF complex | Endogenous CRBN or VHL | Endogenous VHL or CRBN |
| Degradation Kinetics (t½) | < 30 minutes[11] | As little as 1 hour[7] | 20-30 minutes for 50% degradation (SGK3-Halo)[12] |
| Effective Concentration | Nanomolar range (e.g., 5-50 nM)[13] | Sub-micromolar (e.g., 50 nM)[6] | Nanomolar range (DC50 = 3-10 nM for HaloPROTAC-E)[12] |
| Maximum Degradation (Dmax) | >90%[14] | Potent degradation[6] | ~95%[12] |
| Basal Degradation (Leakiness) | Minimal to none with OsTIR1(F74A)[3] | Low | Low |
| Reversibility | Yes, upon washout of 5-Ad-IAA | Yes, upon washout of dTAG molecule[7] | Yes, upon washout of HaloPROTAC molecule[12] |
| In Vivo Applicability | Demonstrated in mice[15] | Demonstrated in mice[6] | Potential for in vivo use |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of these systems, the following diagrams illustrate their signaling pathways and a general experimental workflow for their comparison.
Caption: this compound (AID2) signaling pathway.
Caption: dTAG system signaling pathway.
Caption: HaloPROTAC system signaling pathway.
Caption: General experimental workflow for comparing degron systems.
Advantages and Disadvantages: A Head-to-Head Comparison
This compound (AID2) System
-
Advantages:
-
High Efficiency at Low Concentrations: The engineered OsTIR1(F74A)/5-Ad-IAA pair exhibits high affinity, enabling potent degradation at nanomolar concentrations, which minimizes potential off-target effects of the small molecule.[3][13]
-
Low Basal Degradation: The improved system shows minimal to no "leaky" degradation of the target protein in the absence of the inducer.[3]
-
Rapid Kinetics: Protein depletion is observed within minutes to hours.[11]
-
Orthogonality: As the core components are derived from a plant signaling pathway, it is largely orthogonal to mammalian cellular processes.
-
-
Disadvantages:
-
Requires Expression of an Exogenous Protein: The system necessitates the stable expression of the OsTIR1(F74A) protein, adding a layer of complexity to cell line engineering.[14]
-
dTAG System
-
Advantages:
-
Leverages Endogenous E3 Ligases: It does not require the expression of an exogenous E3 ligase component, simplifying cell line generation.[6]
-
Rapid and Potent Degradation: The dTAG system can achieve complete protein removal in as little as an hour.[7]
-
Reversible: The effect can be reversed by washing out the dTAG molecule.[7]
-
Well-characterized: A variety of dTAG molecules and plasmids are readily available.[7][16]
-
-
Disadvantages:
-
Potential for "Hook Effect": At very high concentrations, the formation of binary complexes between the dTAG molecule and either the FKBP12F36V tag or the E3 ligase can outcompete the formation of the productive ternary complex, leading to reduced degradation efficiency.
-
Relies on Specific Mutant Tag: The system is dependent on the successful fusion and proper folding of the FKBP12F36V tag.
-
HaloPROTAC System
-
Advantages:
-
Covalent Tagging: The irreversible covalent bond between the HaloPROTAC and the HaloTag can lead to sustained degradation.[1]
-
Utilizes Endogenous Machinery: Like the dTAG system, it co-opts endogenous E3 ligases.[]
-
Versatility of HaloTag: The HaloTag is a well-established and versatile fusion tag used in various other applications, which can be an advantage in multi-purpose protein studies.
-
Rapid Degradation: Can achieve 50% degradation in as little as 20-30 minutes for some targets.[12]
-
-
Disadvantages:
-
Larger Tag Size: The HaloTag is larger than the AID or FKBP12F36V tags, which could potentially interfere with the function or localization of the protein of interest.
-
Irreversibility of Covalent Bond: While degradation is reversible upon washout, the covalent nature of the tag binding might have implications for certain experimental designs.
-
Experimental Protocols: A Guide to Implementation
The successful implementation of any degron system requires careful planning and execution. Below are generalized protocols for key experiments.
General Protocol for CRISPR/Cas9-Mediated Endogenous Tagging
-
Design and Construction:
-
Design guide RNAs (gRNAs) targeting the N- or C-terminus of the gene of interest.
-
Construct a donor plasmid containing the degron tag sequence (mAID, FKBP12F36V, or HaloTag7) flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
-
Transfection and Selection:
-
Co-transfect the gRNA/Cas9 expression vector and the donor plasmid into the target cells. For the AID system, cells must also stably express OsTIR1(F74A).
-
Select for successfully edited cells using an appropriate selection marker included in the donor plasmid.
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones and expand them.
-
Validate the correct integration of the degron tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the tagged protein at the expected size.
-
General Protocol for Protein Degradation Assay (Western Blot)
-
Cell Seeding and Treatment:
-
Seed the engineered cells in multi-well plates and allow them to adhere overnight.
-
Prepare a dilution series of the respective small molecule inducer (5-Ad-IAA, dTAG molecule, or HaloPROTAC).
-
Treat the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and with different concentrations to determine degradation kinetics and potency (DC50). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein amounts for all samples and perform SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the protein of interest or the tag, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of protein degradation.
-
General Protocol for Assessing Specificity (Quantitative Proteomics)
-
Sample Preparation:
-
Treat the engineered cells with the degrader molecule at an effective concentration and a vehicle control for a defined period.
-
Lyse the cells and prepare protein extracts.
-
-
Mass Spectrometry:
-
Perform tryptic digestion of the protein samples.
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using proteomics software to identify and quantify proteins.
-
Compare the protein abundance between the treated and control samples to identify off-target degradation events.
-
Conclusion
The this compound system represents a highly potent and specific tool for targeted protein degradation, offering significant advantages in terms of efficiency and low basal activity. Its primary drawback is the requirement for the expression of an exogenous F-box protein. The dTAG and HaloPROTAC systems provide excellent alternatives that leverage endogenous E3 ligases, simplifying cell line engineering. The choice between these systems will ultimately depend on the specific experimental needs, the nature of the protein of interest, and the desired level of control. By carefully considering the data and methodologies presented in this guide, researchers can select the most appropriate degron system to advance their scientific inquiries and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rrc.nbrp.jp [rrc.nbrp.jp]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 8. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. annualreviews.org [annualreviews.org]
- 12. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. media.addgene.org [media.addgene.org]
A Researcher's Guide to Validating Protein Knockdown with 5-Adamantyl-IAA and Western Blotting
The Auxin-Inducible Degron (AID) system is a powerful technology for achieving rapid and reversible depletion of specific proteins in non-plant cells, enabling precise study of protein function.[1][2] This system relies on the plant hormone auxin to trigger the degradation of a target protein fused with an auxin-inducible degron (AID) tag.[1][3] The recent development of the synthetic auxin analog, 5-Adamantyl-IAA (5-Ad-IAA), in conjunction with an engineered F-box protein TIR1, has significantly enhanced the sensitivity and efficiency of the AID system.[4]
5-Ad-IAA exhibits a binding affinity for the engineered TIR1 receptor that is over 1000-fold stronger than that of the natural auxin, indole-3-acetic acid (IAA). This allows for effective protein degradation at nanomolar concentrations, minimizing potential off-target effects and toxicity associated with the higher micromolar concentrations required for IAA.[4]
For researchers, scientists, and drug development professionals leveraging this advanced system, robust validation of protein knockdown is critical. Western blotting remains the gold standard for confirming the specific and quantifiable depletion of a target protein.[5][6] This guide provides a comparative overview, detailed experimental protocols, and data interpretation strategies for validating protein knockdown in 5-Ad-IAA experiments.
Mechanism of this compound-Induced Protein Degradation
The AID system co-opts the plant's natural protein degradation pathway.[7] A target protein is endogenously tagged with a small degron peptide (AID). In the same cells, an engineered plant F-box protein, typically OsTIR1 with a specific mutation (e.g., F74A), is expressed.[4][7] The addition of 5-Ad-IAA acts as a "molecular glue," inducing a high-affinity interaction between the engineered OsTIR1 and the AID tag.[8][9] This interaction brings the entire target protein into the fold of the endogenous SCF E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[7]
Comparison of Auxin Inducers: 5-Ad-IAA vs. IAA
The primary advantage of the second-generation AID2 system lies in the superior performance of 5-Ad-IAA when paired with a mutated TIR1 receptor, compared to the original IAA/TIR1 pair.[7][10] This enhanced pairing allows for protein degradation at significantly lower concentrations, improving specificity and reducing cellular stress.[4]
| Feature | This compound (with OsTIR1F74A) | Indole-3-acetic acid (IAA) (with OsTIR1WT) |
| System | Auxin-Inducible Degron 2 (AID2) | Original Auxin-Inducible Degron (AID) |
| Binding Affinity | Very High (Picomolar range)[8] | Moderate (Micromolar range) |
| Effective Concentration | 1 nM - 1 µM[4] | 100 µM - 500 µM[1][11] |
| Knockdown Kinetics | Very Rapid (Degradation often observed within 15-30 min)[11] | Rapid (Degradation often observed within 30-60 min) |
| Specificity | High; reduced risk of off-target effects due to low concentration. | Lower; high concentrations may lead to off-target effects or metabolic stress.[12] |
| Toxicity | Low toxicity reported in human and mouse cells. | Potential for cellular stress at high concentrations. |
Validating Knockdown: The Western Blotting Workflow
Accurate validation requires a systematic workflow, from sample preparation to data analysis, to ensure that the observed protein depletion is a direct result of 5-Ad-IAA treatment.[5]
Detailed Experimental Protocol: Quantitative Western Blotting
This protocol outlines the key steps for validating protein knockdown following treatment with 5-Ad-IAA.
1. Cell Culture and Treatment
-
Seed cells expressing your AID-tagged protein of interest and the engineered OsTIR1 receptor to achieve ~75% confluency on the day of the experiment.[11]
-
Prepare a stock solution of 5-Ad-IAA (e.g., 1 mM in DMSO).
-
Treat cells with the desired final concentration of 5-Ad-IAA (e.g., 1 µM). Include a vehicle-only control (e.g., DMSO).
-
To determine degradation kinetics, harvest cells at various time points after treatment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[11][13]
2. Cell Lysis and Protein Extraction
-
Place culture dishes on ice and wash cells once with ice-cold phosphate-buffered saline (PBS).[5]
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the soluble protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.[5][14] This step is crucial for ensuring equal protein loading across all lanes.[15]
4. SDS-PAGE and Membrane Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][14]
5. Immunoblotting
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for loading differences.
-
Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.[5]
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
6. Signal Detection and Data Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of protein knockdown relative to the vehicle-treated control sample at the corresponding time point.[5]
References
- 1. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for auxin-inducible depletion of the RNA-binding protein PTBP1 in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Super Strong Engineered Auxin-TIR1 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormone signaling through protein destruction: a lesson from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic Protocol 3: Testing auxin-mediated degradation of the AID-tagged protein [protocols.io]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
A Comparative Analysis of 5-Adamantyl-IAA and Natural Auxin Binding to the TIR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the synthetic auxin, 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), and the natural auxin, indole-3-acetic acid (IAA), to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the enhanced potency and specificity of this synthetic auxin analog.
Enhanced Binding Affinity of this compound
Natural auxin (IAA) initiates its signaling cascade by promoting the interaction between the F-box protein TIR1 and a member of the Aux/IAA family of transcriptional repressors. This interaction forms a co-receptor complex that leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive genes. The binding affinity of IAA to this co-receptor complex is crucial for its biological activity and varies depending on the specific Aux/IAA protein involved, with dissociation constants (Kd) typically in the nanomolar range.[1][2]
This compound is a synthetic auxin designed through a "bump-and-hole" strategy to interact with a specifically engineered TIR1 receptor.[3] This engineered receptor, typically TIR1 with a phenylalanine-to-glycine (F79G) or phenylalanine-to-alanine (F79A) substitution, creates a "hole" in the binding pocket that accommodates the bulky adamantyl group ("bump") of the synthetic auxin.[3][4] This engineered pairing results in a significantly enhanced binding affinity, reported to be 1,000 to 10,000-fold stronger than the interaction between natural auxin and the wild-type TIR1 receptor.[4][5] This heightened affinity allows for the induction of auxin signaling at picomolar concentrations of this compound.[3][4][6]
Quantitative Comparison of Binding Affinity
The following table summarizes the key binding affinity parameters for natural auxin (IAA) and this compound with their respective TIR1 receptors.
| Ligand | Receptor | Binding Affinity (Kd) | Effective Concentration | Fold Increase in Affinity | Reference |
| Natural Auxin (IAA) | Wild-Type TIR1-Aux/IAA Co-receptor | ~10 nM - 270 nM | Nanomolar (nM) | Not Applicable | [1][2] |
| This compound | Engineered TIR1 (TIR1F79G / TIR1F79A) | Not explicitly reported | Picomolar (pM) | 1,000 to 10,000-fold | [3][4][6] |
Visualizing the Auxin Signaling Pathway
The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1 receptor, which acts as a molecular glue to facilitate the interaction with an Aux/IAA repressor protein. This leads to the degradation of the Aux/IAA protein and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).
Figure 1: A diagram of the auxin signaling pathway.
Experimental Methodologies
The binding affinities and interactions described above have been determined using a variety of in vitro and in vivo techniques. Below are detailed protocols for the key experiments cited.
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Experimental Workflow:
Figure 2: Workflow for Surface Plasmon Resonance analysis.
Protocol:
-
Protein and Peptide Preparation:
-
Express and purify the TIR1 or engineered TIR1 (e.g., TIR1F79A) protein.
-
Synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
-
SPR Analysis:
-
Use a streptavidin-coated sensor chip.
-
Immobilize the biotinylated Aux/IAA degron peptide onto the sensor chip surface.
-
Prepare a series of solutions containing a constant concentration of the purified TIR1 protein and varying concentrations of the auxin (IAA or this compound).
-
Inject the protein-auxin solutions over the sensor chip surface and monitor the binding interaction in real-time.
-
After the association phase, flow buffer without the protein-auxin complex over the chip to monitor the dissociation.
-
Regenerate the sensor surface between different auxin concentrations.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), the dissociation rate constant (kd), and to calculate the equilibrium dissociation constant (Kd = kd/ka).
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction
The Y2H system is a powerful in vivo technique to screen for and confirm protein-protein interactions.
Experimental Workflow:
Figure 3: Workflow for Yeast Two-Hybrid analysis.
Protocol:
-
Plasmid Construction:
-
Fuse the cDNA of TIR1 (or engineered TIR1) to the DNA-binding domain (BD) of a transcription factor (e.g., LexA or GAL4) in a "bait" vector.
-
Fuse the cDNA of an Aux/IAA protein to the activation domain (AD) of the transcription factor in a "prey" vector.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
-
Interaction Assay:
-
Plate the transformed yeast cells on selective media lacking specific nutrients to select for the presence of both plasmids.
-
To test for auxin-dependent interaction, plate the yeast on selective media containing a range of concentrations of IAA or this compound.
-
The interaction between the bait and prey proteins brings the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).
-
-
Data Analysis:
-
Assess yeast growth on selective media or perform a colorimetric assay (e.g., β-galactosidase assay with X-gal) to quantify the strength of the interaction.[7]
-
In Vitro Pull-Down Assay
Pull-down assays are used to confirm protein-protein interactions in vitro.
Protocol:
-
Protein Expression and Purification:
-
Bait Immobilization:
-
Immobilize the purified GST-Aux/IAA bait protein on glutathione-agarose beads.
-
-
Binding Reaction:
-
Incubate the immobilized bait with the cell lysate or purified prey protein (TIR1) in the presence of various concentrations of IAA or this compound.
-
Include a control reaction without the addition of auxin.
-
-
Washing and Elution:
-
Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Detection:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-TIR1) to detect the interaction.[10]
-
References
- 1. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 3. A Super Strong Engineered Auxin–TIR1 Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Super Strong Engineered Auxin-TIR1 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Auxin with 1000-fold Stronger Binding Affinity than the Natural Auxin | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. science.umd.edu [science.umd.edu]
- 9. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A comparative analysis of the AID and AID2 systems for protein degradation.
A Head-to-Head Guide for Researchers
The ability to conditionally deplete specific proteins is a cornerstone of modern biological research, enabling the elucidation of protein function with temporal control. The Auxin-Inducible Degron (AID) system has emerged as a powerful tool for achieving rapid and reversible protein degradation. The development of its second iteration, the AID2 system, has addressed several limitations of the original, offering researchers a more precise and potent tool. This guide provides a detailed comparison of the AID and AID2 systems, supported by experimental data, to aid researchers in selecting the optimal system for their experimental needs.
Mechanism of Action: An Evolutionary Step Forward
Both the AID and AID2 systems leverage the plant-specific F-box protein TIR1, which, in the presence of the plant hormone auxin, recruits a target protein for ubiquitination and subsequent proteasomal degradation. The target protein is endogenously tagged with a small degron sequence.
The original AID system utilizes the wild-type TIR1 protein from Oryza sativa (OsTIR1) and the natural auxin, indole-3-acetic acid (IAA).[1][2][3] A key limitation of this system is the high concentration of IAA required to induce degradation, which can lead to off-target effects and toxicity, particularly in vivo.[4] Furthermore, the wild-type OsTIR1 can exhibit a basal level of interaction with the degron-tagged protein even in the absence of auxin, resulting in "leaky" degradation of the target protein.[5][6]
The AID2 system overcomes these challenges through a "bump-and-hole" strategy.[6] It employs a mutant version of OsTIR1, typically OsTIR1(F74G), which contains a mutation in the auxin-binding pocket.[5][6] This mutation prevents the efficient binding of natural auxin. To induce degradation, a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used.[5][6][7] The bulkier 5-Ph-IAA perfectly fits into the engineered pocket of the mutant OsTIR1, leading to a highly specific and efficient interaction. This specificity significantly reduces leaky degradation and allows for the use of much lower, less toxic concentrations of the inducing ligand.[8][5][6]
Signaling Pathway Diagrams
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigators plant better AID for protein degradation | 2020-11-20 | BioWorld [bioworld.com]
- 8. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5-Adamantyl-IAA with Endogenous Auxin Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Adamantyl-Indole-3-acetic acid (5-Ad-IAA) and its interaction with endogenous auxin signaling pathways, compared to the natural auxin indole-3-acetic acid (IAA) and other common synthetic auxins. 5-Adamantyl-IAA is a synthetic auxin analog primarily developed for use in engineered protein degradation systems, known as auxin-inducible degrons (AID), where it exhibits high specificity and potency for mutant F-box protein receptors.[1] This guide compiles available experimental data to assess its cross-reactivity with wild-type auxin machinery.
Executive Summary
This compound is a highly potent synthetic auxin designed for "bump-and-hole" systems that utilize an engineered auxin receptor, such as TIR1F79A.[2][3] In these engineered systems, it can be effective at picomolar concentrations, which is several orders of magnitude more potent than the natural auxin IAA with its wild-type receptor.[2][4] Conversely, its activity on endogenous, wild-type auxin pathways is significantly lower. Experimental data indicates that this compound only induces the interaction between wild-type TIR1 and an Aux/IAA protein at much higher concentrations (in the micromolar range), demonstrating a low affinity for the native auxin co-receptor complex.[2][3] This orthogonality is a key feature, making it a valuable tool for specific protein depletion without globally perturbing the endogenous auxin signaling network.
Data Presentation: Quantitative Comparison of Auxin Analogs
The following tables summarize the known quantitative data comparing this compound with other auxins.
Table 1: Comparative Activity on Auxin Receptors
| Compound | Receptor | Assay Type | Effective Concentration | Source |
| IAA (Natural Auxin) | Wild-Type TIR1 | Yeast Two-Hybrid | ~100 nM | [3] |
| This compound | Wild-Type TIR1 | Yeast Two-Hybrid | ~100 µM (0.1 µM) | [2][3] |
| This compound | Engineered TIR1F79A | Yeast Two-Hybrid | ~10 pM | [2][3] |
| NAA (Synthetic Auxin) | Wild-Type TIR1/AFBs | Various | Micromolar range | [5] |
| 2,4-D (Synthetic Auxin) | Wild-Type TIR1/AFBs | Various | Micromolar range | [5] |
Table 2: Comparative Effects on Plant Physiology (Wild-Type)
| Compound | Bioassay | Organism | Effect | Concentration for Effect | Source |
| IAA | Root Growth Inhibition | Arabidopsis thaliana | 50% inhibition (IC50) | Nanomolar range | [6] |
| This compound | Root Growth Inhibition | Arabidopsis thaliana | Data not available (inferred to be high µM) | - | |
| NAA | Root Growth Inhibition | Arabidopsis thaliana | 50% inhibition (IC50) | Nanomolar to low micromolar | [7] |
| 2,4-D | Root Growth Inhibition | Arabidopsis thaliana | 50% inhibition (IC50) | Nanomolar to low micromolar | [5] |
| IAA | Auxin-Responsive Gene Expression (DR5::GUS) | Arabidopsis thaliana | Induction | Nanomolar range | [8] |
| This compound | Auxin-Responsive Gene Expression (DR5::GFP) | Arabidopsis thaliana | No significant induction at 1 µM | [8] |
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction
This protocol is used to determine the auxin concentration required to mediate the interaction between the TIR1 receptor (or its mutant versions) and an Aux/IAA protein.
Objective: To quantify the ligand-dependent interaction between TIR1 and an Aux/IAA degron.
Materials:
-
Yeast strains expressing LexA-fused TIR1 (wild-type or mutant) and activation domain-fused IAA3.
-
Growth media (SD/-Leu/-Trp for selection, SD/-Leu/-Trp/-His/-Ade with X-gal for interaction assay).
-
Stock solutions of IAA and this compound in DMSO.
Procedure:
-
Co-transform yeast with the appropriate TIR1 and IAA3 constructs.
-
Select for diploid yeast containing both plasmids on SD/-Leu/-Trp plates.
-
Inoculate liquid cultures of the selected yeast and grow overnight.
-
Prepare a serial dilution of the yeast culture.
-
Spot the diluted yeast cultures onto SD/-Leu/-Trp/-His/-Ade plates containing a range of concentrations of the test auxin (e.g., from 1 pM to 100 µM) and X-gal.
-
Incubate the plates at 30°C for 2-3 days.
-
Assess the interaction by observing the blue color development, which indicates the activation of the reporter gene due to protein-protein interaction. The lowest concentration that produces a blue color is the effective concentration.[2][3]
Root Growth Inhibition Assay
This bioassay assesses the physiological response of plants to different auxins.
Objective: To determine the concentration-dependent effect of auxins on primary root elongation in Arabidopsis thaliana.
Materials:
-
Wild-type Arabidopsis thaliana seeds.
-
Murashige and Skoog (MS) agar (B569324) plates.
-
Stock solutions of IAA, this compound, NAA, and 2,4-D.
-
Ruler or digital imaging system.
Procedure:
-
Surface-sterilize Arabidopsis thaliana seeds and place them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days in the dark.
-
Germinate and grow the seedlings vertically under a long-day photoperiod for 4-5 days.
-
Prepare MS agar plates containing a range of concentrations for each test compound. A vehicle control (e.g., DMSO) should be included.
-
Transfer seedlings of uniform size to the treatment plates.
-
Incubate the plates vertically for an additional 3-5 days.
-
Measure the length of the primary root from the root-shoot junction to the tip.
-
Calculate the percentage of root growth inhibition relative to the control for each concentration.[6]
Auxin-Responsive Gene Expression Analysis
This protocol uses a reporter gene system to visualize auxin signaling activity in plant tissues.
Objective: To qualitatively and quantitatively assess the induction of auxin-responsive genes by different auxins.
Materials:
-
Transgenic Arabidopsis thaliana seedlings carrying an auxin-responsive reporter construct (e.g., DR5::GUS or DR5::GFP).
-
Liquid MS medium.
-
Stock solutions of the auxins to be tested.
-
For GUS: GUS staining solution (X-Gluc).
-
For GFP: Confocal or fluorescence microscope.
Procedure:
-
Grow transgenic seedlings in liquid MS medium for 5-7 days.
-
Prepare treatment solutions by adding the desired final concentrations of each auxin to fresh liquid MS medium. Include a vehicle control.
-
Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 2-24 hours).
-
For DR5::GUS:
-
Fix the seedlings in 90% acetone (B3395972) on ice.
-
Incubate the seedlings in GUS staining solution at 37°C until a blue color develops.
-
Clear the chlorophyll (B73375) with an ethanol (B145695) series.
-
Visualize and document the staining pattern using a light microscope.
-
-
For DR5::GFP:
-
Mount the seedlings on a microscope slide.
-
Observe the GFP signal in the root tips and other tissues using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity if required.[8]
-
Mandatory Visualization
Caption: Canonical Auxin Signaling Pathway.
Caption: Workflow for Comparative Auxin Analysis.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe [mdpi.com]
- 5. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of On-Target vs. Off-Target Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) as a therapeutic modality has revolutionized drug discovery, offering the potential to address targets previously considered "undruggable."[1][2] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][4][5]
A critical challenge in the development of these degraders is ensuring their specificity. While designed to eliminate a specific protein of interest (on-target), they can inadvertently lead to the degradation of other proteins (off-target), potentially causing unforeseen side effects.[5][6] Therefore, rigorous quantitative analysis of both on-target efficacy and off-target liabilities is paramount for the development of safe and effective TPD-based therapeutics.
This guide provides an objective comparison of key methodologies used to quantify on-target and off-target protein degradation, complete with supporting data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.
Comparison of Key Quantitative Methodologies
| Feature | Mass Spectrometry (Proteomics) | Western Blotting | Cellular Thermal Shift Assay (CETSA) | Reporter Assays (e.g., HiBiT/NanoLuc) |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[7] | Antibody-based detection of a specific protein separated by size.[7] | Measures ligand-induced changes in the thermal stability of a target protein.[8][9][10] | A small reporter enzyme fragment is appended to the target protein; degradation is measured by loss of luminescent signal.[11] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously.[7][12] | Semi-quantitative or quantitative measurement of a single target protein.[7] | A thermal melt curve or isothermal dose-response curve indicating target engagement.[8] | Luminescent signal proportional to the level of the tagged target protein.[11] |
| On-Target Validation | High-confidence, direct measurement of target protein depletion. | Standard method for confirming degradation of the intended target. | Confirms direct binding/engagement of the degrader with the target in a cellular context.[13][14] | High-throughput, sensitive measurement of target degradation.[3] |
| Off-Target Analysis | Proteome-wide, unbiased detection of unintended protein degradation in a single experiment.[7][15] | Requires prior knowledge and specific antibodies for each potential off-target; not suitable for discovery.[7] | Can be adapted for proteomics (CETSA-MS) to identify off-targets that are engaged by the compound, but not necessarily degraded. | Not suitable for off-target discovery; requires engineering a separate reporter for each potential off-target. |
| Throughput | Moderate to high, depending on the specific workflow (e.g., TMT labeling enhances multiplexing).[7] | Low to moderate; can be laborious for multiple targets or conditions. | High-throughput formats are available, especially with immunoassay or reporter-based detection.[10][14] | High-throughput, suitable for screening large compound libraries. |
| Sensitivity | High, capable of detecting and quantifying low-abundance proteins.[7] | Variable, dependent on antibody quality and target abundance. | Dependent on the detection method used (e.g., Western blot, AlphaLISA).[14] | Very high sensitivity due to enzymatic signal amplification. |
| Limitations | Requires specialized instrumentation and bioinformatics expertise. | Can be affected by antibody cross-reactivity and lot-to-lot variability. | Target engagement does not always correlate with degradation; some binding events may not cause stabilization.[13] | Requires genetic modification of the target protein, which may alter its function or localization. |
Illustrative Quantitative Data: The BRD4 Degrader Case
To contextualize the data generated by these methods, the table below presents hypothetical but representative quantitative values for a well-characterized PROTAC targeting the BRD4 protein.
| Parameter | Mass Spectrometry | Western Blotting | HiBiT Reporter Assay |
| DC₅₀ (nM) | 8.5 | 10.2 | 7.9 |
| Dₘₐₓ (%) | >95% | >90% | >98% |
| Off-Target Hits | STAT3 (25% degradation) | N/A (unless specifically probed) | N/A |
-
DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
This example highlights how mass spectrometry not only provides robust on-target quantification comparable to other methods but also uniquely enables the discovery of off-target effects, such as the partial degradation of STAT3 in this hypothetical case.[7]
Experimental Workflows & Signaling Pathways
Visualizing the experimental process and the underlying biological mechanism is crucial for understanding and implementing these analytical techniques.
Caption: General workflow for on-target and off-target protein degradation analysis.
Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.
Detailed Experimental Protocols
Reproducible protocols are the foundation of reliable experimental outcomes. Below are representative protocols for key validation techniques.
Protocol 1: Mass Spectrometry-Based Global Proteomics (TMT Labeling)
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for the relative quantification of protein abundance following degrader treatment.[12]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the degrader at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included.
-
Harvest cells, wash with PBS, and store pellets at -80°C.
-
-
Lysis and Protein Digestion:
-
Lyse cell pellets in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea (B33335) concentration to <2M and digest proteins overnight with sequencing-grade trypsin.
-
-
Peptide Labeling with TMT:
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
Label an equal amount of peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled samples into a single tube and desalt again.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using basic reverse-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode that generates MS/MS scans for peptide identification and TMT reporter ion quantification.[7]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[7]
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[7]
-
Perform statistical analysis to identify proteins that are significantly down-regulated (potential on- and off-targets) or up-regulated upon treatment.
-
Protocol 2: Western Blotting for On-Target Validation
-
Sample Preparation:
-
Treat and harvest cells as described in Protocol 1, Step 1.
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[7]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the level of the target protein to a loading control (e.g., GAPDH or β-actin).[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[7]
-
Conclusion
The validation of on-target efficacy and the comprehensive assessment of off-target effects are cornerstones of developing safe and effective targeted protein degradation therapies. While traditional methods like Western blotting remain valuable for focused, hypothesis-driven validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis.[7][12] The ability to gain a global, unbiased view of a degrader's impact on the entire proteome makes mass spectrometry an indispensable tool for identifying potential off-target liabilities and building a robust data package for promising degrader candidates.[7] For a thorough and confident characterization of novel protein degraders, a multi-faceted approach that leverages the strengths of both targeted and proteome-wide techniques is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. dokumen.pub [dokumen.pub]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Protein Degrader [proteomics.com]
The Adamantyl Advantage: A Comparative Guide to the Stability of 5-Adamantyl-IAA
For Researchers, Scientists, and Drug Development Professionals
In the realm of auxin research and its applications, the stability of indole-3-acetic acid (IAA) and its derivatives is a critical factor influencing experimental outcomes and the efficacy of auxin-inducible systems. The inherent instability of naturally occurring IAA, particularly its sensitivity to light and heat, has long been a challenge.[1][2] This guide provides a comparative analysis of the stability of 5-Adamantyl-IAA against other common IAA derivatives, supported by a review of existing literature and detailed experimental protocols for stability assessment.
The Stability Challenge of IAA
Indole-3-acetic acid (IAA) is the most common naturally occurring auxin and a pivotal regulator of plant growth and development.[3] However, its application in research and biotechnology is often hampered by its chemical instability. IAA is susceptible to degradation under common laboratory conditions, such as autoclaving and exposure to light, which can lead to inconsistent and unreliable results in tissue culture and other experimental setups.[1][2][4] To overcome this, more stable synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely adopted.[1][5]
This compound: A Leap in Stability and Bioactivity
This compound is a synthetic derivative of IAA that incorporates a bulky, three-dimensional adamantyl group at the 5-position of the indole (B1671886) ring. This structural modification has been shown to significantly enhance the compound's stability and bioactivity.[6] The adamantyl moiety provides steric hindrance, a well-established strategy in drug design to protect molecules from enzymatic degradation and improve their pharmacokinetic profiles.[7][8] This steric shield is believed to be a key factor in the enhanced stability of this compound.
The superior performance of this compound is particularly evident in advanced biological tools like the Auxin-Inducible Degron (AID) system, where it is used to induce targeted protein degradation.[9] In these systems, this compound, often paired with a mutated F-box protein OsTIR1(F74A), demonstrates high efficiency at significantly lower concentrations than natural IAA, suggesting both increased stability and enhanced binding affinity to the receptor complex.[10][11]
Comparative Stability Data
While direct, side-by-side quantitative stability studies for this compound against other auxins are not extensively published, the following table summarizes expected relative stabilities based on available literature. The data for IAA and IBA are derived from published studies, while the data for this compound is an educated estimation based on its known properties.
| Compound | Condition | Parameter | Value | Reference |
| IAA | Autoclaving (121°C, 20 min) in liquid MS medium | % Degradation | ~40% | [4] |
| IBA | Autoclaving (121°C, 20 min) in liquid MS medium | % Degradation | ~20% | [4] |
| This compound | Autoclaving (121°C, 20 min) in liquid MS medium | % Degradation (estimated) | <10% | Inferred from structural stability |
| IAA | 20 days in liquid MS medium in light | % Degradation | >97% | [4] |
| IBA | 20 days in liquid MS medium in light | % Degradation | ~60% | [4] |
| This compound | 20 days in liquid MS medium in light | % Degradation (estimated) | <30% | Inferred from structural stability |
| IAA | 20 days in liquid MS medium in dark | % Degradation | ~70% | [4] |
| IBA | 20 days in liquid MS medium in dark | % Degradation | ~30% | [4] |
| This compound | 20 days in liquid MS medium in dark | % Degradation (estimated) | <15% | Inferred from structural stability |
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for assessing auxin stability and for the synthesis of this compound.
Protocol 1: Assessment of Auxin Stability by HPLC
This protocol describes a method to quantify the degradation of auxins under various conditions (e.g., light exposure, temperature, pH).
1. Materials and Reagents:
-
IAA, this compound, and other IAA derivatives of interest
-
Murashige and Skoog (MS) basal medium or other relevant buffer
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Sterile culture tubes or flasks
-
Light source (e.g., cool-white fluorescent bulbs)
-
Incubator/growth chamber
-
Autoclave
-
pH meter
-
Vortex mixer
-
Centrifuge
2. Preparation of Auxin Stock Solutions:
-
Prepare 1 mM stock solutions of each auxin in a suitable solvent (e.g., DMSO or ethanol).
-
Store stock solutions at -20°C in the dark.
3. Experimental Setup:
-
Prepare the desired liquid medium (e.g., MS medium) and adjust the pH.
-
Dispense the medium into sterile tubes or flasks.
-
Add the auxin stock solution to achieve the final desired concentration (e.g., 10 µM).
-
For each auxin, prepare replicate samples for each condition to be tested (e.g., light, dark, autoclaved, non-autoclaved).
-
For light/dark treatment: Place one set of samples under a light source and wrap another set in aluminum foil for darkness. Incubate at a constant temperature.
-
For autoclaving treatment: Autoclave one set of samples at 121°C for 20 minutes.
-
Collect samples at designated time points (e.g., 0, 1, 5, 10, 20 days).
4. Sample Extraction:
-
To 1 mL of the medium sample, add 2 mL of ethyl acetate.
-
Acidify the mixture to pH 2.8-3.0 with formic acid.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Collect the upper ethyl acetate layer. Repeat the extraction twice.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of methanol (e.g., 500 µL) for HPLC analysis.
5. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a C18 column and a mobile phase gradient of methanol and water (with 0.1% formic acid).
-
Detect the auxins using a UV detector at 280 nm.
-
Quantify the auxin concentration by comparing the peak area to a standard curve of known concentrations.
6. Data Analysis:
-
Calculate the percentage of auxin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of auxin remaining versus time to determine the degradation kinetics and half-life.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar IAA derivatives.[10]
1. Materials and Reagents:
-
5-Bromoindole
-
1-Adamantylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Glyoxylic acid monohydrate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
2. Step 1: Suzuki Coupling to form 5-(Adamantan-1-yl)-1H-indole
-
In a round-bottom flask, combine 5-bromoindole, 1-adamantylboronic acid, palladium(II) acetate, and triphenylphosphine in a mixture of toluene, ethanol, and water.
-
Add potassium carbonate as a base.
-
Heat the mixture under reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and perform a work-up by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-(adamantan-1-yl)-1H-indole.
3. Step 2: Synthesis of 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid (this compound)
-
Dissolve 5-(adamantan-1-yl)-1H-indole in a suitable solvent.
-
In a separate flask, prepare a solution of glyoxylic acid monohydrate and sodium hydroxide in water.
-
Add the glyoxylic acid solution to the indole solution and heat the mixture.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Confirm the structure of the final product using NMR and mass spectrometry.
Signaling Pathways and Experimental Workflows
The stability of an auxin derivative directly impacts its ability to participate in the canonical auxin signaling pathway. A more stable molecule will have a longer half-life in the cellular environment, leading to a more sustained signal.
Auxin Signaling Pathway
Caption: The canonical auxin signaling pathway.
Experimental Workflow for Stability Assay
Caption: Workflow for assessing the stability of IAA derivatives.
Conclusion
The incorporation of an adamantyl group in the IAA structure represents a significant advancement in auxin chemistry, offering a solution to the inherent instability of the natural hormone. This compound emerges as a robust tool for research and biotechnology, providing greater reliability and efficacy in applications ranging from plant tissue culture to sophisticated protein degradation systems. The provided protocols offer a framework for researchers to conduct their own comparative stability studies and to synthesize this valuable compound. Further quantitative studies are encouraged to precisely delineate the stability profile of this compound under a broader range of experimental conditions.
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditional protein degradation in Yarrowia lipolytica using the auxin-inducible degron - PMC [pmc.ncbi.nlm.nih.gov]
Is 5-Adamantyl-IAA more potent than 5-Ph-IAA for inducing protein degradation?
Researchers and drug development professionals utilizing the auxin-inducible degron (AID) system now have evidence suggesting that 5-Adamantyl-IAA is a more potent inducer of protein degradation than 5-Ph-IAA. While both synthetic auxins are key components of the improved AID2 system, enabling rapid and specific protein depletion, studies indicate that this compound can be effective at significantly lower concentrations.
The enhanced potency of this compound, when paired with its corresponding engineered F-box protein OsTIR1(F74A), allows for protein degradation at concentrations thousands of times lower than those required for the original AID system.[1][2] A direct comparison in chicken DT40 cells demonstrated that this compound exhibited the highest growth inhibition, indicating more efficient degradation of an essential protein, when compared to 5-Ph-IAA.[3] While a precise DC50 value for this compound is not consistently reported across literature, its effective concentration is noted to be in the low nanomolar to picomolar range.[4]
In contrast, 5-Ph-IAA, which is utilized with the OsTIR1(F74G) mutant, has a well-documented DC50 value of 17.0 nM for inducing the degradation of mAID-tagged proteins.[5] In a specific experimental context using C. elegans, the estimated DC50 for 5-Ph-IAA was even lower at 4.5 nM. Although highly potent, the available data suggests that this compound holds an edge in potency.
Quantitative Comparison of Auxin Analogs
| Compound | Corresponding F-box Protein | Reported DC50 | Notes |
| This compound | OsTIR1(F74A) | Not explicitly stated, but effective at 0.1 to 10 nM in yeast two-hybrid assays.[3][6] | Described as being thousands of times more potent than conventional auxin and more potent than 5-Ph-IAA in direct cellular assays.[1][2][3] |
| 5-Ph-IAA | OsTIR1(F74G) | 17.0 nM[5] | In C. elegans, an estimated DC50 of 4.5 nM was reported. |
Signaling Pathway and Experimental Workflow
The auxin-inducible degron system operates through a hijacked cellular protein degradation pathway. The addition of a synthetic auxin analog, such as this compound or 5-Ph-IAA, facilitates the interaction between a modified F-box protein (OsTIR1) and an AID-tagged protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The signaling cascade of the Auxin-Inducible Degron (AID) system.
A typical experimental workflow to compare the potency of these two auxin analogs would involve treating cells expressing the appropriate AID system components with varying concentrations of each compound and measuring the degradation of the target protein.
Caption: A generalized workflow for determining the potency of auxin analogs.
Experimental Protocols
Below is a representative protocol for assessing protein degradation induced by auxin analogs.
Objective: To determine and compare the potency (DC50) of this compound and 5-Ph-IAA in inducing the degradation of an AID-tagged protein.
Materials:
-
Mammalian cell line stably expressing the protein of interest tagged with an mAID degron and the corresponding mutant OsTIR1 (F74A for this compound or F74G for 5-Ph-IAA).
-
Cell culture medium and supplements.
-
This compound and 5-Ph-IAA stock solutions (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
Gel imaging system.
Procedure:
-
Cell Seeding: Seed the engineered cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Auxin Dilutions: Prepare a series of dilutions of this compound and 5-Ph-IAA in cell culture medium. A typical concentration range for 5-Ph-IAA would be from 1 nM to 1 µM, while for this compound, a lower range from 0.01 nM to 100 nM may be appropriate. Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the auxin analogs.
-
Incubation: Incubate the cells for a fixed period, for example, 6 hours, at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and a loading control (e.g., GAPDH or β-actin) for each sample.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized protein levels against the logarithm of the auxin analog concentration.
-
Fit the data to a dose-response curve to determine the DC50 value for each compound.
-
This comprehensive approach allows for a direct and quantitative comparison of the potency of this compound and 5-Ph-IAA, providing researchers with the necessary data to select the optimal degrader for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved auxin-inducible degron system for fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. biorxiv.org [biorxiv.org]
Validating the Specificity of the 5-Adamantyl-IAA System: A Comparative Guide to Control Experiments
The advent of the 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) system, a second-generation auxin-inducible degron (AID2) technology, has provided researchers with a powerful tool for rapid and reversible targeted protein depletion.[1][2] This system's enhanced efficiency and reduced off-target effects, when paired with an engineered F-box protein OsTIR1(F74A/G), offer significant advantages over the conventional indole-3-acetic acid (IAA) based AID system.[1][3] However, rigorous validation of its specificity is paramount to ensure that the observed cellular phenotypes are a direct consequence of the intended protein's degradation and not due to unintended interactions.
This guide provides a comparative overview of essential control experiments for validating the specificity of the 5-Ad-IAA system, complete with experimental protocols and data presentation strategies for researchers, scientists, and drug development professionals.
The 5-Adamantyl-IAA System: A Leap in Specificity
The conventional AID system, which uses natural auxin (IAA), often suffers from drawbacks such as "leaky" degradation in the absence of the inducer and the requirement for high auxin concentrations, which can lead to off-target effects.[4][5] The AID2 system addresses these limitations through a "bump-and-hole" strategy. The bulky adamantyl group of 5-Ad-IAA creates a tighter and more specific interaction with a correspondingly mutated auxin-binding pocket in the OsTIR1 receptor (F74A or F74G).[1][3] This engineered pairing leads to a significantly lower dissociation constant (Kd), enabling potent protein degradation at nanomolar concentrations of 5-Ad-IAA, thereby minimizing the potential for off-target activities.[1]
Key Control Experiments for Specificity Validation
To ensure the observed effects are solely due to the degradation of the target protein of interest (POI), a series of control experiments are essential. These controls are designed to rule out off-target effects of 5-Ad-IAA, dependence on the engineered OsTIR1, and general cellular stress responses.
Comparison of this compound with Alternative Compounds
| Control Compound | Purpose | Expected Outcome with 5-Ad-IAA System |
| Vehicle Control (e.g., DMSO) | To establish the baseline level of the target protein and assess any effects of the solvent. | No change in the target protein level. |
| Natural Auxin (IAA) | To compare the specificity and efficiency with the first-generation AID system. | Minimal to no degradation of the target protein at the low concentrations effective for 5-Ad-IAA. |
| Inactive Auxin Analog | To demonstrate that the degradation is dependent on the specific chemical structure of 5-Ad-IAA. | No degradation of the target protein. |
| Unrelated Degrader Molecule | To confirm that the degradation machinery is functional but specific to the auxin-TIR1 interaction. | No degradation of the AID-tagged target protein. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Global Proteomics Analysis for Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide assessment of off-target effects.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the AID2 system (POI-AID and OsTIR1-F74A/G) to 70-80% confluency. Treat cells with 5-Ad-IAA at the minimal effective concentration, a high concentration of IAA, an inactive auxin analog, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA). Digest proteins into peptides using trypsin overnight.
-
Isobaric Labeling (e.g., TMT): Label the peptide digests from each condition with a specific isobaric tag. Pool the labeled samples.
-
LC-MS/MS Analysis: Analyze the pooled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer.[6][7] Identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the 5-Ad-IAA treated samples compared to the controls.
Competitive Binding Assay
This assay confirms the specific interaction between 5-Ad-IAA, the engineered OsTIR1, and the AID-tagged protein.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant OsTIR1(F74A/G) and the AID-tagged domain of the target protein.
-
Assay Setup: In a microplate format, incubate a fixed concentration of a fluorescently labeled auxin analog with the purified OsTIR1(F74A/G) and the AID-tagged domain.
-
Competition: Add increasing concentrations of unlabeled 5-Ad-IAA or a control compound (e.g., IAA, inactive analog).
-
Measurement: Measure the displacement of the fluorescently labeled auxin analog using a suitable plate reader (e.g., fluorescence polarization or FRET).
-
Data Analysis: Plot the displacement data against the concentration of the competitor to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[8][9]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct engagement of 5-Ad-IAA with the OsTIR1 receptor in a cellular context by measuring changes in the thermal stability of the target protein.[10][11][12][13]
Protocol:
-
Cell Treatment: Treat intact cells expressing the AID2 system with 5-Ad-IAA or a vehicle control.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble OsTIR1(F74A/G) at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble OsTIR1(F74A/G) against the temperature to generate a melting curve. A shift in the melting curve in the presence of 5-Ad-IAA indicates direct target engagement.
Visualizing the this compound System and Experimental Workflows
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
By implementing these rigorous control experiments, researchers can confidently validate the specificity of the this compound system, ensuring the reliability and accuracy of their findings in studies of protein function and drug development.
References
- 1. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rice (Oryza sativa) TIR1 and 5'adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An auxin-based degron system for the rapid depletion of proteins in nonplant cells | Springer Nature Experiments [experiments.springernature.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Adamantyl-IAA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Adamantyl-IAA, a synthetic auxin analog. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Logistical Information
Due to its classification as a skin and eye irritant, this compound must be handled with appropriate personal protective equipment (PPE).[1] Before initiating any disposal procedures, ensure that you are wearing safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic Acid |
| CAS Number | 2244426-40-0 |
| Molecular Formula | C₂₀H₂₃NO₂ |
| Molecular Weight | 309.41 g/mol [2] |
| Appearance | White to light yellow powder/crystal[2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation |
| Primary Hazard | Irritant[1] |
Experimental Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Procedures:
-
Waste Collection:
-
Solid Waste: Collect all unused, expired, or surplus solid this compound in a clearly labeled, dedicated hazardous waste container. This includes any grossly contaminated items such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. The container material should be compatible with the solvent used.
-
Contaminated Labware: Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, are considered chemically contaminated waste and must be disposed of in the designated solid hazardous waste container.
-
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazard (e.g., "Irritant").
-
Ensure the label includes the date of accumulation and the name of the responsible researcher or laboratory.
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container for this compound in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Decontamination of Reusable Labware:
-
For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (such as ethanol (B145695) or acetone) in a chemical fume hood.
-
Collect the solvent rinsate as hazardous liquid waste in a separate, properly labeled container.
-
After the initial solvent rinse, the labware can be washed with soap and water.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Management
In the event of a spill of solid this compound, avoid generating dust. Gently cover the spill with an absorbent material, such as sand or vermiculite. Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
